molecular formula C5H8ClN3O2S B2626275 5-Aminopyridine-2-sulfonamide hydrochloride CAS No. 2230800-15-2

5-Aminopyridine-2-sulfonamide hydrochloride

Cat. No.: B2626275
CAS No.: 2230800-15-2
M. Wt: 209.65
InChI Key: BCTCKXAGJNNLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Aminopyridine-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H8ClN3O2S and a molecular weight of 209.65 g/mol . Its CAS registry number is 2230800-15-2 . As a salt form of a functionalized pyridine, it contains both a primary amine and a sulfonamide group, making it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug discovery . The presence of multiple functional groups on the pyridine ring allows for diverse chemical modifications, enabling its use in the synthesis of more complex molecules for screening and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

5-aminopyridine-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTCKXAGJNNLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230800-15-2
Record name 5-aminopyridine-2-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Aminopyridine-2-sulfonamide Hydrochloride: A Technical Guide to Scaffold Utility and Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural profile, synthesis, and pharmacological utility of 5-Aminopyridine-2-sulfonamide hydrochloride .

Executive Summary

5-Aminopyridine-2-sulfonamide (5-APS) represents a critical scaffold in medicinal chemistry, functioning as a bioisostere of sulfanilamide . While sulfanilamide contains a benzene core, 5-APS utilizes a pyridine ring, introducing distinct electronic and physicochemical properties—specifically regarding aqueous solubility and pKa—that are advantageous for targeting metalloenzymes like Carbonic Anhydrases (CAs) .

The hydrochloride salt form is the preferred reagent for synthesis and biological testing due to the enhanced stability of the 5-amino group against oxidation and improved water solubility for biological assays. This guide focuses on its role as a "privileged structure" for developing tumor-associated CA inhibitors (CA IX/XII).

Chemical Architecture & Properties[2]

Structural Analysis

The molecule consists of a pyridine ring substituted at the C2 position with a sulfonamide group (–SO₂NH₂) and at the C5 position with an amino group (–NH₂).

  • Zinc Binding Group (ZBG): The sulfonamide moiety is the primary pharmacophore. The nitrogen atom (in its deprotonated anion form) coordinates directly to the Zn(II) ion in the active site of Carbonic Anhydrase.

  • Scaffold Geometry: Unlike the benzene ring in sulfanilamide, the pyridine nitrogen (at position 1) introduces a dipole and alters the geometry of the ring substituents.[1] Crystallographic studies (e.g., PDB 4KV0 ) reveal that pyridine sulfonamides often adopt a "tilted" binding conformation within the enzyme active site compared to their benzene counterparts, avoiding steric clashes with residues like Thr200.

  • Derivatization Handle: The C5-amino group is a nucleophile, allowing for the attachment of "tails" (ureas, amides, or alkyl chains) that interact with the hydrophilic/hydrophobic halves of the enzyme active site to confer isoform selectivity.

Physicochemical Data[1]
PropertyValueSignificance
CAS Number 2230800-15-2 (HCl salt)Specific identifier for the salt form.
Molecular Weight 209.65 g/mol (HCl salt)Low MW allows for fragment-based drug design.
pKa (Sulfonamide) ~8.5 - 9.0Lower than benzene sulfonamides (~10.1), enhancing Zn-binding at physiological pH.
Solubility High (Water/DMSO)The pyridinium/HCl nature ensures high solubility for assays.

Chemical Synthesis: The "Nitro-Reduction" Pathway

The most robust synthesis of 5-APS avoids direct electrophilic substitution (which is difficult on the electron-deficient pyridine ring) and instead utilizes nucleophilic aromatic substitution (


) on a halogenated precursor.
Synthesis Logic Diagram

SynthesisPath Start 2-Chloro-5-nitropyridine Inter1 5-Nitro-2-pyridinethiol Start->Inter1 Thiourea / EtOH Reflux, then NaOH Inter2 5-Nitro-2-pyridinesulfonyl chloride Inter1->Inter2 Cl2 (gas) / H2O Oxidative Chlorination Inter3 5-Nitropyridine-2-sulfonamide Inter2->Inter3 NH3 (aq) / THF Amination Final 5-Aminopyridine-2-sulfonamide (Free Base) Inter3->Final H2 / Pd-C or Fe/AcOH Reduction Salt 5-APS Hydrochloride Final->Salt HCl (gas) / Et2O Salt Formation

Caption: Step-wise synthesis from 2-chloro-5-nitropyridine via oxidative chlorination and nitro reduction.

Detailed Protocol

Step 1: Thiolation

  • Dissolve 2-chloro-5-nitropyridine (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Reflux for 3 hours to form the isothiouronium salt precipitate.

  • Hydrolyze by adding 10% NaOH solution and refluxing for 1 hour.

  • Acidify with acetic acid to precipitate 5-nitro-2-pyridinethiol .

Step 2: Oxidative Chlorination

  • Suspend the thiol in cold water/acetic acid (0°C).

  • Bubble chlorine gas (Cl₂) through the suspension until the yellow color persists (approx. 30 mins). Caution: Exothermic.

  • Extract the resulting 5-nitro-2-pyridinesulfonyl chloride immediately with dichloromethane (DCM) to prevent hydrolysis.

Step 3: Sulfonamide Formation

  • Add the DCM solution of sulfonyl chloride dropwise to a stirred solution of ammonium hydroxide (28%) at 0°C.

  • Stir for 2 hours. The sulfonamide precipitates or can be extracted.[2]

  • Recrystallize from ethanol to obtain 5-nitropyridine-2-sulfonamide .

Step 4: Reduction & Salt Formation

  • Dissolve the nitro compound in methanol. Add 10% Pd/C catalyst.

  • Stir under H₂ atmosphere (balloon) for 4-6 hours.

  • Filter through Celite to remove catalyst.

  • To the filtrate, add 1M HCl in ether dropwise.

  • Collect the white precipitate (5-APS HCl ) by filtration.

Structure-Activity Relationship (SAR) & Derivatization[1]

The 5-amino group is the primary vector for optimizing biological activity.

SAR Logic Map[1]

SARMap Core 5-APS Core N2 N2-Sulfonamide (Zinc Binding) Core->N2 N5 N5-Amino Group (Tail Attachment) Core->N5 Ring Pyridine Ring (Linker) Core->Ring Loss Loss N2->Loss Substitution on N (Loss of Activity) Bind Bind N2->Bind Primary (-SO2NH2) Required for Zn(II) Ureas Ureas N5->Ureas Urea Linkers (High Potency) Amides Amides N5->Amides Amides (Stable, Good Potency) Schiff Schiff N5->Schiff Schiff Bases (Variable Stability) Tilt Tilt Ring->Tilt N-atom position Induces Ring Tilt in CA II

Caption: SAR analysis highlighting the N5-amino group as the primary site for structural elaboration.

Key Derivatives[1]
  • Urea Derivatives: Reaction of 5-APS with isocyanates yields ureido-sulfonamides. These are among the most potent CA inhibitors (Ki < 10 nM). The urea moiety acts as a hydrogen bond donor/acceptor with hydrophilic residues (e.g., Gln92) in the CA active site.

  • Amide Derivatives: Acylation with acid chlorides creates stable amides. Bulky lipophilic tails (e.g., 4-fluorobenzoyl) attached here often confer selectivity for membrane-bound isoforms (CA IX/XII) over cytosolic ones.

Biological Applications: Carbonic Anhydrase Inhibition[1][4][5]

Mechanism of Action

5-APS acts as a classical Zinc-binder .

  • The sulfonamide group acts as a weak acid.

  • Upon binding, the N-H proton is lost.

  • The resulting anion coordinates to the Zn(II) ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.

  • The Pyridine Effect: The pyridine nitrogen creates a unique steric profile.[1] In hCA II , the pyridine ring often tilts to avoid steric clash with Thr200 , a feature distinct from benzene sulfonamides. This tilt can be exploited to design inhibitors that fit better into the larger active sites of tumor-associated isoforms.

Experimental Protocol: Stopped-Flow CA Inhibition Assay

To verify the activity of synthesized analogues.

Reagents:

  • Buffer: 20 mM HEPES, pH 7.5, 20 mM Na₂SO₄.

  • Substrate: CO₂ saturated water.

  • Indicator: 0.2 mM Phenol Red.

  • Enzyme: Recombinant hCA II (or IX/XII).

Procedure:

  • Preparation: Incubate the enzyme (final conc. 10 nM) with the inhibitor (dissolved in DMSO, diluted in buffer) for 15 minutes at room temperature.

  • Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water using a stopped-flow instrument (e.g., Applied Photophysics).

  • Detection: Monitor the acidification of the medium by following the absorbance of Phenol Red at 557 nm.

  • Calculation: Determine the initial velocity (

    
    ) of the catalyzed reaction. Calculate the 
    
    
    
    using a non-linear least squares fit (Cheng-Prusoff equation) to derive the inhibition constant (
    
    
    ).

References

  • Caldwell, W. T., & Kornfeld, E. C. (1942). Substituted 2-Sulfonamido-5-aminopyridines.[3][4][5] Journal of the American Chemical Society, 64(7), 1695–1697. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Peat, T. S., et al. (2014). Crystal structure of human carbonic anhydrase II in complex with the 5-(3-tosylureido)pyridine-2-sulfonamide inhibitor. RCSB Protein Data Bank, Entry 4KV0. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate. Bioorganic & Medicinal Chemistry Letters, 22(4), 1560-1566. Link

  • Koçyiğit-Kaymakçıoğlu, B., et al. (2009). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 864–871. Link

Sources

CAS number 64356-57-6 chemical properties.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Monograph: 5-Aminopyridine-2-sulfonamide (CAS 64356-57-6)[1]

Executive Summary

5-Aminopyridine-2-sulfonamide (CAS 64356-57-6) is a critical heterocyclic building block in medicinal chemistry, distinct for its bifunctional nature containing both a primary amine and a sulfonamide moiety on a pyridine scaffold.[1] It serves as a pivotal intermediate in the synthesis of next-generation PI3Kα inhibitors (oncology) and HIV protease inhibitors (antivirals). Its structural versatility allows for selective derivatization at the amino group (forming ureas or amides) while maintaining the sulfonamide pharmacophore essential for hydrogen bonding in active sites.

Physicochemical Profile

The following data aggregates experimental and predicted properties essential for formulation and synthesis planning.

PropertyValue / Description
Chemical Name 5-Aminopyridine-2-sulfonamide
CAS Number 64356-57-6
Molecular Formula C₅H₅N₃O₂S
Molecular Weight 173.19 g/mol
Appearance Off-white to pale yellow solid
Melting Point 218–222 °C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
pKa (Sulfonamide) ~10.1 (Acidic NH)
pKa (Pyridine N) ~3.5 (Basic N)
Storage Conditions Inert atmosphere, 2–8°C, protect from light

Synthetic Pathways & Manufacturing

The synthesis of CAS 64356-57-6 and its downstream utilization requires precise control over regioselectivity due to the competing nucleophilicity of the pyridine nitrogen and the exocyclic amine.

A. Industrial Preparation (Upstream)

The most scalable route proceeds from 2-chloro-5-nitropyridine , utilizing nucleophilic aromatic substitution followed by functional group interconversion.

Step-by-Step Logic:

  • Nucleophilic Displacement: 2-Chloro-5-nitropyridine is reacted with sodium benzylthiolate or thiourea to introduce the sulfur linkage.

  • Oxidative Chlorination: The resulting sulfide is oxidized (using Cl₂/AcOH or H₂O₂) to 5-nitropyridine-2-sulfonyl chloride .

  • Amidation: Reaction with aqueous ammonia yields 5-nitropyridine-2-sulfonamide .

  • Reduction: Selective reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) yields the final 5-aminopyridine-2-sulfonamide .

B. Application Protocol: Synthesis of PI3Kα Inhibitor Urea Derivatives

Source: WO2022265993A1 (Urea derivatives for cancer treatment)

This protocol demonstrates the use of CAS 64356-57-6 to generate a urea linkage, a common motif in kinase inhibitors to engage the hinge region of the ATP-binding pocket.

Reagents:

  • 5-Aminopyridine-2-sulfonamide (1.0 eq)

  • Phenyl carbonochloridate (1.5 eq)

  • Pyridine (Base, 2.0 eq)

  • Dichloromethane (DCM, Solvent)

Protocol:

  • Preparation: Dissolve 5-aminopyridine-2-sulfonamide (100 mg, 0.476 mmol) and pyridine (75.2 mg, 0.952 mmol) in anhydrous DCM (10 mL) under N₂ atmosphere.

  • Activation: Cool the mixture to 0 °C . Dropwise add phenyl carbonochloridate (111.8 mg, 0.714 mmol).[2]

  • Reaction: Allow the mixture to warm to 25 °C and stir for 1 hour . Monitor by LC-MS for the disappearance of the starting amine (m/z 174).

  • Workup: Quench with water (30 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Result: The resulting phenyl carbamate intermediate is then reacted with a second amine (e.g., a functionalized piperidine) to form the unsymmetrical urea.

C. Visualization of Synthetic Logic

SynthesisPath cluster_legend Legend Precursor 2-Chloro-5-nitropyridine (Starting Material) Intermediate1 5-Nitropyridine-2-sulfonyl chloride Precursor->Intermediate1 1. NaSBn 2. Cl2/H2O Intermediate2 5-Nitropyridine-2-sulfonamide Intermediate1->Intermediate2 NH3 (aq) Target 5-Aminopyridine-2-sulfonamide (CAS 64356-57-6) Intermediate2->Target H2, Pd/C (Reduction) Drug PI3Kα Inhibitor (Urea Derivative) Target->Drug PhOCOCl, Pyridine then R-NH2 key Blue: Target CAS | Green: Active Drug | Red: Key Application Step

Caption: Synthetic flow from commodity precursor to CAS 64356-57-6 and its conversion into a bioactive urea-based kinase inhibitor.

Analytical Characterization

To ensure the integrity of CAS 64356-57-6 before use in GMP or GLP workflows, the following specifications must be met.

MethodAcceptance Criteria / Parameters
HPLC Purity >98.0% (AUC) at 254 nm. Column: C18 (4.6 x 150 mm, 5 µm). Mobile Phase: ACN/Water (0.1% TFA). Gradient: 5-95% B over 20 min.
¹H-NMR (DMSO-d₆) δ 8.05 (d, 1H, H-6), 7.60 (d, 1H, H-3), 7.05 (dd, 1H, H-4), 7.10 (s, 2H, SO₂NH₂), 6.20 (s, 2H, NH₂). Note: Sulfonamide protons are exchangeable.
LC-MS (ESI+) [M+H]⁺ = 174.03. Consistent with C₅H₅N₃O₂S.[1]
Residual Solvents DCM < 600 ppm; Ethyl Acetate < 5000 ppm (ICH Q3C limits).

Biological Applications & Mechanism

Primary Domain: Oncology (PI3Kα Inhibition)

CAS 64356-57-6 is a scaffold for inhibitors of Phosphatidylinositol 3-kinase alpha (PI3Kα) , a key enzyme in the PI3K/AKT/mTOR pathway often mutated in breast and colorectal cancers.

  • Mechanism: The sulfonamide group forms critical hydrogen bonds with the amino acid residues (often Valine or Lysine) in the ATP-binding pocket of the kinase. The 5-amino group serves as the attachment point for the "tail" of the inhibitor, which extends into the solvent-exposed region to tune selectivity and solubility.

  • Significance: Selective inhibition prevents the phosphorylation of PIP2 to PIP3, thereby arresting downstream signaling that drives tumor proliferation.

Secondary Domain: Antivirals (HIV Protease)

Historically, this sulfonamide motif has been utilized in the design of non-peptidic HIV protease inhibitors, where the sulfonamide acts as a transition-state mimic or a rigid linker positioning hydrophobic groups into the S1/S2 subsites of the viral protease.

PI3KPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Inhibitor Inhibitor derived from CAS 64356-57-6 Inhibitor->PI3K Blocks ATP Binding PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR AKT->mTOR Activates Proliferation Tumor Cell Proliferation mTOR->Proliferation Drives

Caption: Mechanism of Action: The inhibitor blocks PI3Kα, preventing the PIP2->PIP3 conversion and halting the oncogenic AKT/mTOR cascade.

Stability & Safety (HSE)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use in a fume hood. The sulfonamide group can cause hypersensitivity in susceptible individuals (sulfa allergy cross-reactivity is possible but rare with non-arylamine sulfonamides; however, this molecule is an arylamine analog).

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents. The amino group is susceptible to oxidation if left in solution for extended periods without inert gas protection.

References

  • PubChem. (2025). 5-Aminopyridine-2-sulfonamide (CID 22313850).[1] National Library of Medicine. [Link]

  • Google Patents. (2022).
  • Google Patents. (2001).
  • ChEMBL. (2025). CHEMBL3099281 - 5-Aminopyridine-2-sulfonamide.[1][3] EMBL-EBI. [Link]

Sources

Technical Guide: Therapeutic Applications of Aminopyridine Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aminopyridine sulfonamides represent a privileged medicinal scaffold characterized by the fusion of a pyridine ring (bearing an exocyclic amine) and a sulfonamide moiety (


).[1] This structural motif has transcended its historical origins in antimicrobial "sulfa drugs" to become a cornerstone in modern targeted oncology (Kinase inhibition) and neuropharmacology (Ion channel modulation).

This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic applications, and validated experimental protocols for developing aminopyridine sulfonamides.

Structural Activity Relationship (SAR) & Pharmacophore Mechanics

The therapeutic versatility of aminopyridine sulfonamides stems from three physicochemical pillars:

  • Acidity Modulation (pKa Control): The pyridine ring acts as an electron-withdrawing group (EWG) relative to a benzene ring. This lowers the pKa of the sulfonamide

    
     (typically to the 6.0–7.5 range), allowing the molecule to exist as a mono-anion at physiological pH. This is critical for mimicking the transition states of phosphate transfer in kinase active sites.
    
  • Hinge Binding Geometry: In kinase inhibitors, the pyridine nitrogen often serves as a hydrogen bond acceptor, while the sulfonamide oxygen or nitrogen acts as a donor/acceptor pair, effectively anchoring the molecule to the ATP-binding hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Solubility & Metabolic Stability: The pyridine nitrogen improves aqueous solubility compared to carbocyclic analogs. Furthermore, the sulfonamide linkage is generally resistant to rapid metabolic hydrolysis, though oxidative metabolism at the pyridine ring is a parameter to monitor.

Key Pharmacophore Interactions
  • Pyridine Nitrogen (

    
    ):  H-bond Acceptor (Interaction with backbone NH).
    
  • Sulfonamide Nitrogen (

    
    ):  H-bond Donor (Interaction with backbone Carbonyl).
    
  • Sulfonyl Group (

    
    ):  H-bond Acceptor network and geometry rigidification.
    

Oncology: Dual PI3K/mTOR Inhibition[2][3][4]

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is frequently dysregulated in human cancers.[2] Aminopyridine sulfonamides have emerged as potent ATP-competitive inhibitors.

Mechanism of Action

These compounds bind to the ATP-binding pocket of the p110 catalytic subunit of PI3K. The sulfonamide moiety mimics the phosphate group of ATP, while the aminopyridine core occupies the adenine-binding pocket. By blocking ATP access, they prevent the phosphorylation of PIP2 to PIP3, thereby silencing the downstream survival signaling.

Signaling Pathway Blockade (Visualization)

PI3K_Pathway RTK RTK / GPCR (Cell Surface) PI3K PI3K (p110) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (PKB) PIP3->AKT Recruits mTOR mTORC1/2 AKT->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Drug Aminopyridine Sulfonamide Drug->PI3K Inhibits (ATP Comp.) Drug->mTOR Inhibits

Figure 1: Mechanism of Dual PI3K/mTOR inhibition.[3] The aminopyridine sulfonamide (Red Hexagon) acts as a dual clamp, preventing signal transduction at both the PI3K and mTOR nodes.

Neurology: NaV1.7 Inhibition for Pain Management[6][7]

Voltage-gated sodium channels (NaV) are critical for action potential generation.[4] The NaV1.7 isoform is highly expressed in nociceptors (pain-sensing neurons).

Therapeutic Rationale

Gain-of-function mutations in SCN9A (encoding NaV1.7) cause erythromelalgia (extreme pain), while loss-of-function leads to insensitivity to pain. This validates NaV1.7 as a non-opioid pain target.[4]

  • Role of Aminopyridine Sulfonamides: Aryl sulfonamides bind to the voltage-sensing domain (VSD) of NaV1.7, stabilizing the channel in a non-conducting (inactivated) state. The aminopyridine variant is often utilized to optimize the lipophilicity-ligand efficiency (LLE) profile, ensuring the drug can penetrate the nerve sheath while maintaining selectivity over the cardiac NaV1.5 channel.

Experimental Protocols

Protocol A: Synthesis of N-(pyridin-2-yl)benzenesulfonamide

A robust, self-validating method for coupling aminopyridines with sulfonyl chlorides.[1]

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Arylsulfonyl chloride (1.2 equiv)

  • Pyridine (Solvent & Base, anhydrous)

  • Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). This prevents hydrolysis of the sulfonyl chloride.
    
  • Dissolution: Dissolve 2-aminopyridine (e.g., 10 mmol) in anhydrous pyridine (5–10 mL).

  • Addition: Cool the solution to 0°C (Ice bath). Add the arylsulfonyl chloride dropwise over 15 minutes. Control: Exotherm indicates reaction initiation.

  • Reaction: Remove ice bath and stir at Room Temperature (25°C) for 2–4 hours.

    • Validation Point: Monitor by TLC (Mobile phase: 50% EtOAc/Hexane). The starting amine spot (low Rf, stains with Ninhydrin) must disappear.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). Stir vigorously.

  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water and dilute HCl (to remove residual pyridine).

    • If Oil: Extract with DCM (3x), wash organic layer with 1M HCl, Brine, dry over

      
      .
      
  • Purification: Recrystallize from Ethanol or perform Flash Chromatography.

Synthesis Workflow Visualization

Synthesis_Flow Start Start: 2-Aminopyridine Reagent Add: Sulfonyl Chloride (0°C, Pyridine) Start->Reagent Reaction React: RT, 2-4 Hours Reagent->Reaction Check Validation: TLC Check Reaction->Check Check->Reaction Incomplete Quench Quench: Ice Water + HCl Check->Quench Complete Product Final Product: N-(pyridin-2-yl) sulfonamide Quench->Product

Figure 2: Synthetic workflow for N-(pyridin-2-yl)sulfonamide generation. The TLC validation step is critical to ensure complete consumption of the amine precursor.

Protocol B: ADP-Glo™ Kinase Assay (PI3K Inhibition)

A bioluminescent assay to quantify kinase activity.

Reagents:

  • Recombinant PI3K

    
     enzyme.
    
  • PIP2:PS lipid substrate.

  • Ultra-pure ATP.

  • ADP-Glo Reagent & Kinase Detection Reagent (Promega).

Method:

  • Compound Prep: Prepare 3x serial dilutions of the aminopyridine sulfonamide in DMSO.

  • Enzyme Reaction: Incubate kinase (2 ng/well), substrate, and compound in reaction buffer for 60 mins at RT.

  • Depletion: Add ADP-Glo Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Concentration] to determine

    
    .
    
    • Validation: Z-factor must be > 0.5. Use Staurosporine as a positive control.

Comparative Data: Selectivity Profiles

The following table summarizes the selectivity challenges and SAR improvements for aminopyridine sulfonamides in oncology vs. pain.

ParameterOncology (PI3K Target)Pain (NaV1.7 Target)
Primary Interaction Hinge Region (ATP Pocket)Voltage Sensing Domain (VSD)
Critical SAR Feature H-bond acceptor at Pyridine NLipophilicity (LogD > 2.0) for nerve penetration
Selectivity Risk mTOR (often desired), PI3K

NaV1.5 (Cardiac toxicity risk)
Metabolic Liability N-oxidation of pyridineSulfonamide hydrolysis (rare), CYP inhibition

References

  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Source: Bioorganic & Medicinal Chemistry Letters (Elsevier). URL:[Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Source: ACS Medicinal Chemistry Letters. URL:[Link]

  • Recent advances in small molecule Nav1.7 inhibitors for cancer pain management. Source: Bioorganic Chemistry (via NIH/PubMed). URL:[Link]

  • Protocol: Preparation of N-(pyridin-2-yl) Substituted Benzene Sulfonamide. Source: Bio-protocol / BenchChem Application Notes. URL:[Link] (General Protocol Access)

  • Targeting Nav Channels for Pain Relief: Structural Insights and Therapeutic Opportunities. Source: Molecules (MDPI).[5] URL:[Link]

Sources

Methodological & Application

How to use 5-Aminopyridine-2-sulfonamide hydrochloride in drug discovery.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CAI Strategic Utilization of 5-Aminopyridine-2-sulfonamide Hydrochloride in Carbonic Anhydrase Inhibitor Design

Introduction: The "Head-and-Tail" Scaffold

5-Aminopyridine-2-sulfonamide hydrochloride (CAS: 75908-66-0) represents a "privileged structure" in the design of Carbonic Anhydrase Inhibitors (CAIs). In the context of fragment-based drug discovery (FBDD) and lead optimization, this molecule serves a dual function defined by the "Head-and-Tail" pharmacophore model:

  • The Head (Zinc Binding Group - ZBG): The primary sulfonamide (-SO₂NH₂) at position 2 is the canonical anchor. It coordinates directly to the Zinc(II) ion within the enzyme's active site, a mechanism validated by clinically successful drugs like Acetazolamide and Dorzolamide.

  • The Tail (Growth Vector): The amino group (-NH₂) at position 5 serves as a chemical handle. It allows medicinal chemists to attach diverse "tails" (lipophilic, hydrophilic, or bulky groups) to probe the variable regions of the active site, thereby tuning isozyme selectivity (e.g., targeting tumor-associated hCA IX over cytosolic hCA II).

This guide details the protocols for chemically derivatizing this scaffold and validating the resulting hits using enzymatic assays.

Mechanism of Action & Structural Biology

The therapeutic efficacy of sulfonamides hinges on their ability to displace the zinc-bound water molecule/hydroxide ion (Zn-OH⁻) essential for the catalytic hydration of CO₂.[1]

Key Interaction: The deprotonated sulfonamide nitrogen acts as a monodentate ligand, coordinating to the Zn(II) ion in a tetrahedral geometry. The pyridine ring acts as a bioisostere of benzene (found in sulfanilamide), improving water solubility and altering the pKa of the sulfonamide group to optimize ionization at physiological pH.

Visualizing the Pathway: The following diagram illustrates the inhibition mechanism and the logic of the "Tail Approach" for selectivity.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water Native Ligand (H2O / OH-) Water->Zn Native State Coordination Scaffold 5-Aminopyridine-2-sulfonamide (Inhibitor) Scaffold->Zn Displaces Water (Tetrahedral Coord) Tail Derivatized Tail (5-Position) Scaffold->Tail Chemical Coupling Selectivity Isozyme Selectivity (hCA IX/XII vs hCA I/II) Tail->Selectivity Interacts with Hydrophobic Pocket

Figure 1: Mechanism of Action.[1][2][3] The sulfonamide displaces the catalytic water molecule, while the 5-position tail extends to interact with non-conserved residues, driving selectivity.

Chemical Protocol: Derivatization of the 5-Amino Vector

Objective: To synthesize a library of sulfonamide derivatives via amide coupling at the 5-amino position. Challenge: The starting material is a hydrochloride salt. The 5-amino group is nucleophilic, but the sulfonamide nitrogen is electron-poor and generally non-reactive under standard coupling conditions, allowing for chemoselective modification without protection.

Protocol: Amide Coupling via HATU Activation

Reagents:

  • Scaffold: 5-Aminopyridine-2-sulfonamide HCl (1.0 eq)

  • Carboxylic Acid (Tail): R-COOH (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF or DMAc (Due to low solubility of the zwitterionic scaffold in DCM).

Step-by-Step Procedure:

  • Activation: In a dried reaction vial, dissolve the Carboxylic Acid (1.1 eq) in anhydrous DMF (concentration ~0.2 M). Add HATU (1.2 eq) and DIPEA (1.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the active ester.

  • Scaffold Preparation: In a separate vial, suspend 5-Aminopyridine-2-sulfonamide HCl (1.0 eq) in DMF. Add DIPEA (2.0 eq) to neutralize the HCl salt and liberate the free amine. Note: The solution may turn slightly yellow.

  • Coupling: Transfer the activated acid solution to the scaffold suspension dropwise.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor via LC-MS.

    • Target Mass: [M+H]⁺ = MW(Acid) + MW(Scaffold) - 18 (H₂O).

  • Work-up:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Critical: If the product is very polar (due to the sulfonamide), it may remain in the aqueous phase. In this case, evaporate DMF directly and purify via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile gradient with 0.1% Formic Acid).

Biological Protocol: High-Throughput Enzyme Inhibition Assay

While the Stopped-Flow CO₂ Hydration assay is the gold standard for kinetics, the Esterase Activity Assay using p-Nitrophenyl Acetate (4-NPA) is the industry standard for high-throughput screening (HTS) of CAIs due to its simplicity and cost-effectiveness.

Assay Principle

Carbonic Anhydrase catalyzes the hydrolysis of 4-NPA to p-nitrophenol (4-NP) and acetate. 4-NP is a yellow chromophore with strong absorbance at 405 nm.[4] Inhibitors decrease the rate of color formation.[4]

Materials
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II) or IX (hCA IX).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (Stock: 100 mM in Acetonitrile).

  • Buffer: 50 mM Tris-HCl, pH 7.4 (Physiological pH is critical).

  • Control Inhibitor: Acetazolamide (Standard IC₅₀ ~10–20 nM).

Step-by-Step Protocol (96-Well Format)
  • Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Prepare Enzyme Solution: Dilute hCA to a concentration that yields linear velocity for 15 minutes (typically 100–200 nM final).

    • Prepare Substrate Solution: Dilute 4-NPA stock to 3 mM in Assay Buffer (freshly prepared).

  • Plate Setup:

    • Blank: 10 µL DMSO + 90 µL Buffer + 100 µL Substrate (No Enzyme).

    • Positive Control (100% Activity): 10 µL DMSO + 90 µL Enzyme + 100 µL Substrate.

    • Test Wells: 10 µL Inhibitor (in DMSO) + 90 µL Enzyme.

  • Incubation:

    • Incubate the Plate (Inhibitor + Enzyme) at 25°C for 10 minutes to allow equilibrium binding.

  • Initiation:

    • Add 100 µL of Substrate Solution to all wells using a multichannel pipette.

  • Measurement:

    • Immediately read Absorbance at 405 nm in kinetic mode (every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Determine % Inhibition:

      
      
      
    • Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Data Interpretation & SAR Analysis

When analyzing data derived from 5-Aminopyridine-2-sulfonamide derivatives, organize results to highlight selectivity ratios.

Table 1: Representative Data Structure for SAR Analysis

Compound IDR-Group (Tail)hCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)Selectivity (II/IX)
Ref Acetazolamide25012250.48
APS-01 (None - Scaffold)>10,0001501800.83
APS-02 Benzamide5,0008.5450.19
APS-03 4-Fluorobenzamide4,2002.1150.14
APS-04 Ureido-tail>10,0003504.283.3

Expert Insight:

  • APS-01 (The Scaffold): Shows moderate activity. It fits the active site but lacks the "tail" interactions needed for high potency.

  • APS-03: A lipophilic tail often increases potency against hCA II (cytosolic).

  • APS-04: Introduction of polar/bulky tails (like ureas) often disrupts binding in the constricted hCA II active site while accommodating the wider hCA IX active site, leading to Tumor Selectivity .

Workflow Summary

Drug_Discovery_Workflow Step1 Scaffold Procurement (5-Amino-2-sulfonamide) Step2 Library Synthesis (Amide Coupling) Step1->Step2 Tail Derivatization Step3 HTS Assay (Esterase/4-NPA) Step2->Step3 Screening Step4 Lead Optimization (Selectivity Tuning) Step3->Step4 SAR Analysis Step4->Step2 Iterative Design

Figure 2: Iterative cycle of CAI development using the 5-aminopyridine-2-sulfonamide scaffold.

References

  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][5][6] Nature Reviews Drug Discovery, 7(2), 168-181.

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the design of specific inhibitors. Bioorganic & Medicinal Chemistry Letters, 22, 1560-1565.

  • Verpoorte, J. A., et al. (1967). Esterase activity of human carbonic anhydrase B and C. Journal of Biological Chemistry, 242, 4221-4229.

Sources

Topic: Experimental Design for Testing the Biological Activity of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Introduction: Beyond the Antibacterial Dawn

The sulfonamides, or "sulfa drugs," hold a distinguished position in the history of medicine as the first class of broadly effective systemic antimicrobial agents, heralding the dawn of the antibiotic era.[1][2] First synthesized as derivatives of coal-tar dyes, their discovery fundamentally changed the treatment of bacterial infections.[1] While their initial fame came from their antibacterial properties, the versatile sulfonamide scaffold (R-SO₂NH-R') has since been proven to be a privileged structure in medicinal chemistry. This has led to the development of drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and potent enzyme inhibitory functions.[3][4][5]

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[6][7] This pathway is absent in humans, who obtain folate from their diet, providing a selective target.[7] However, the sulfonamide group's ability to bind to metalloenzymes has also made it a cornerstone for developing inhibitors of other critical enzymes, most notably the zinc-containing carbonic anhydrases.[3][5]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring that the protocols described are part of a self-validating system. We will explore the core principles of experimental design and provide detailed, field-proven protocols to rigorously evaluate the primary biological activities of novel sulfonamide-based compounds.

Core Principles for Robust Experimental Design

A successful investigation into the bioactivity of a compound hinges on a meticulously planned experimental design. Ad-hoc or poorly controlled experiments can lead to irreproducible results and wasted resources.[8] Adopting a systematic approach, such as the Design of Experiments (DoE) methodology, allows for the efficient investigation of multiple factors at once, leading to more robust and reliable data.[9][10][11]

Pillar 1: Hypothesis-Driven Model Selection The first step is to define a clear, testable hypothesis. Are you screening for broad antibacterial activity, or are you targeting a specific enzyme isoform? Your hypothesis will dictate the choice of experimental model.

  • In Vitro Models: These are essential for initial screening, mechanistic studies, and establishing direct compound effects in a controlled environment.[12][13] They include isolated enzymes, bacterial cultures, and mammalian cell lines. They are generally high-throughput and cost-effective.[14]

  • In Vivo Models: These are necessary for evaluating a compound's efficacy, pharmacokinetics, and safety in a whole, living organism.[13] Animal models, such as mice, provide a complex physiological context that in vitro systems cannot replicate.[12][15] The goal is often to bridge in vitro data to a more clinically relevant setting.[16]

Pillar 2: The Non-Negotiable Role of Controls Every protocol must be a self-validating system. This is achieved through the rigorous use of controls to minimize bias and ensure the observed effects are due to the test compound.[8][17]

  • Positive Control: A known active compound (e.g., sulfamethoxazole for antibacterial assays, acetazolamide for carbonic anhydrase inhibition) that validates the assay is performing correctly.[8]

  • Negative Control: An inactive compound or the absence of the test article to establish a baseline for no effect.[8]

  • Vehicle Control: The solvent (e.g., DMSO) used to dissolve the test compound, administered at the same final concentration as in the experimental wells. This is critical to ensure the solvent itself has no biological effect.[8]

Pillar 3: Quantifying Potency with Dose-Response Analysis Biological activity is concentration-dependent. Testing at a single high concentration can be misleading. A dose-response curve, generated by testing a range of compound concentrations, is essential for quantifying potency. From this curve, key parameters like the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) are derived, providing a quantitative measure for comparing compounds.

Section 1: Assessment of Antibacterial Activity

The foundational activity of sulfonamides is their ability to inhibit bacterial growth by targeting folate biosynthesis.

Mechanism of Action: Competitive Inhibition of DHPS Bacteria synthesize folate de novo using para-aminobenzoic acid (PABA). Sulfonamides are structurally similar to PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), preventing the synthesis of dihydropteroate, a crucial precursor to folic acid.[3][7][18] This disruption halts the production of nucleotides and amino acids, leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited.[1][6]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHF Dihydropteroate (Folate Precursor) DHPS->DHF   Biosynthesis Sulfonamide Sulfonamide Drug invis Sulfonamide->invis invis->DHPS  Competitive  Inhibition

Caption: Sulfonamides competitively inhibit the DHPS enzyme.

Protocol 1.1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19]

Materials:

  • Test sulfonamide compounds and a reference antibiotic (e.g., Sulfamethoxazole).

  • Mueller-Hinton Broth (MHB), cation-adjusted.[20]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).[20]

  • Sterile 96-well microtiter plates with flat bottoms.[21]

  • Dimethyl sulfoxide (DMSO) for compound dissolution.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer or microplate reader.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.[22]

  • Preparation of Sulfonamide Dilutions:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).[20]

    • In a 96-well plate, perform a two-fold serial dilution. Add 100 µL of MHB to wells 2 through 11.

    • Add 200 µL of the highest concentration of the drug (prepared in MHB) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard the final 100 µL from well 10.[20]

    • Well 11 serves as the growth control (inoculum, no drug), and well 12 serves as the sterility control (MHB only).[20]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.[22]

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the sulfonamide at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) at 600 nm with a microplate reader.[21]

Data Presentation: Example MIC Values
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Sulfonamide A1664
Sulfonamide B832
Sulfonamide C>128>128
Sulfamethoxazole416

Section 2: Assessment of Carbonic Anhydrase (CA) Inhibition

Many non-antibacterial sulfonamides are designed as potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes involved in numerous physiological processes.[23][24]

Protocol 2.1: Colorimetric Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to produce the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.[23]

Materials:

  • Human carbonic anhydrase II (hCA II) enzyme.

  • Test sulfonamide compounds and a reference inhibitor (e.g., Acetazolamide).[25]

  • Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4).[23]

  • Substrate: p-nitrophenyl acetate (pNPA).

  • Sterile 96-well clear, flat-bottom plates.

  • Microplate reader capable of kinetic measurements at 405 nm.[25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.[23]

    • Prepare a 3 mM solution of pNPA. Dissolve pNPA in a minimal amount of acetonitrile before diluting with assay buffer. Prepare this solution fresh daily.[23]

    • Prepare serial dilutions of the test sulfonamides and reference inhibitor in the assay buffer.

  • Assay Setup (Final Volume 200 µL):

    • Blank Wells: 190 µL Assay Buffer + 10 µL Substrate Solution.

    • Enzyme Control Wells (100% activity): 170 µL Assay Buffer + 10 µL hCA II solution + 10 µL Vehicle.

    • Inhibitor Wells: 170 µL Assay Buffer + 10 µL hCA II solution + 10 µL of test compound dilution.[23]

  • Pre-incubation:

    • Mix the contents of the wells and pre-incubate the plate at room temperature or 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[20]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the pNPA substrate solution to all wells.[23]

    • Immediately begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[26]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

CA_Assay_Workflow Start Start Prep Prepare Reagents: Enzyme, Buffer, Substrate, and Compound Dilutions Start->Prep Plate Plate Setup in 96-Well Plate: Controls and Test Compounds Prep->Plate PreIncubate Pre-incubate Plate (10 min @ RT) Plate->PreIncubate Initiate Initiate Reaction: Add pNPA Substrate PreIncubate->Initiate Measure Kinetic Measurement (Absorbance at 405 nm) Initiate->Measure Analyze Data Analysis: Calculate Reaction Rates Determine % Inhibition & IC₅₀ Measure->Analyze End End Analyze->End

Caption: General workflow for the carbonic anhydrase inhibition assay.

Section 3: Assessment of Anti-inflammatory Activity

Inflammation is a complex biological response, and its modulation is a key therapeutic strategy. In vitro assays provide a valuable first pass for identifying potential anti-inflammatory agents.[14]

Protocol 3.1: Inhibition of Nitric Oxide (NO) in LPS-Stimulated Macrophages

This cell-based assay measures the ability of a compound to reduce the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[27]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.[13]

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent System.

  • Test sulfonamides and a reference drug (e.g., Dexamethasone).

  • Sterile 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Remove the culture medium. Pre-treat the cells with various non-toxic concentrations of the test sulfonamides for 1-2 hours.[13] (Note: Determine non-toxic concentrations beforehand using a cytotoxicity assay like the one in Section 4).

  • Inflammatory Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[13]

  • Measurement of Nitrite:

    • After incubation, collect the cell culture supernatants.[13]

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Sulfanilamide solution (Part 1 of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part 2 of Griess Reagent) and incubate for another 5-10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage of NO production inhibition relative to the LPS-only treated cells.

Section 4: Assessment of Cytotoxicity

A critical control in any bioactivity screen is to assess the compound's general cytotoxicity. This ensures that the observed effects (e.g., inhibition of bacterial growth or NO production) are due to a specific mechanism and not simply because the compound is killing the cells.[28]

Protocol 4.1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[28][29]

MTT_Workflow Start Start Seed Seed Mammalian Cells in 96-Well Plate Start->Seed Incubate1 Incubate for 24h (Cell Attachment) Seed->Incubate1 Treat Treat with Serial Dilutions of Sulfonamide Compound Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent (Incubate 4h) Incubate2->AddMTT Solubilize Add Solubilization Solution (e.g., DMSO) AddMTT->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Calculate % Viability & Determine IC₅₀ Measure->Analyze End End Analyze->End

Caption: A generalized workflow for in vitro cytotoxicity testing.[28]

Materials:

  • Mammalian cell line (e.g., HepG2 for liver toxicity, or the same cell line used in other assays like RAW 264.7).

  • Complete cell culture medium.

  • Test sulfonamide compounds.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Sterile 96-well cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[30]

  • Compound Treatment:

    • Prepare logarithmic serial dilutions of the test compounds in culture medium.[29]

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of sulfonamides. Include untreated and vehicle controls.

    • Incubate for a specified period, typically 48 to 72 hours.[28]

  • MTT Addition and Incubation:

    • After the treatment incubation, add MTT solution (final concentration ~0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[30]

  • Solubilization and Measurement:

    • Carefully remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[28][30]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[20]

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 540-570 nm.[28][30]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC₅₀ value (the concentration that causes a 50% reduction in cell viability) from the dose-response curve.[28]

Data Presentation: Example Cytotoxicity IC₅₀ Values
CompoundHepG2 IC₅₀ (µM)RAW 264.7 IC₅₀ (µM)
Sulfonamide A>100>100
Sulfonamide B75.298.1
Sulfonamide C12.58.9
Doxorubicin0.81.2

Conclusion

The sulfonamide scaffold remains a remarkably fruitful starting point for drug discovery. A rigorous, multi-faceted approach to experimental design is paramount to successfully characterizing the biological activities of novel derivatives. The protocols outlined in this guide provide a robust framework for a tiered screening cascade, beginning with high-throughput in vitro assays to assess antibacterial efficacy, specific enzyme inhibition, anti-inflammatory potential, and essential cytotoxicity. By understanding the "why" behind each step and incorporating stringent controls, researchers can generate high-quality, reproducible data, enabling confident decision-making in the advancement of new therapeutic agents.

References

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Baca, A. M., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Retrieved from [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Retrieved from [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved from [Link]

  • Baca, A. M., et al. (2007). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. ResearchGate. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Bacterial Efficacy Models for Preclinical Research. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide?. Retrieved from [Link]

  • Graham, P. (n.d.). Antibacterial sulfonamides. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Ullah, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • El-Malah, A. A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. PubMed. Retrieved from [Link]

  • Bisharat, H., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Retrieved from [Link]

  • Khan, S. A., & Yusuf, M. (2016). Biological activities of sulfonamides. ResearchGate. Retrieved from [Link]

  • Khan, S. A., & Yusuf, M. (2005). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Scharf, S. (2018). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate. Retrieved from [Link]

  • Zak, O. (1986). Animal models in the evaluation of antimicrobial agents. ASM Journals. Retrieved from [Link]

  • Li, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. PMC. Retrieved from [Link]

  • KCAS Bio. (2025). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Retrieved from [Link]

  • Nikitina, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Park, H. J., et al. (2014). Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PMC. Retrieved from [Link]

  • NC3Rs. (n.d.). Key elements of a well-designed experiment. Retrieved from [Link]

  • Sadeghi-aliabadi, H., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. PMC. Retrieved from [Link]

  • Al-Zahrani, A. A., et al. (2024). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. Retrieved from [Link]

  • Zhao, Y., et al. (2014). Identification and Characterization of an Allosteric Inhibitory Site on Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • SPT Labtech. (n.d.). Design of Experiments (DoE). Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

  • Carazo, A. F., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PMC. Retrieved from [Link]

  • Bouyahya, A., et al. (2016). In vitro Antioxidant and anti-inflammatory properties of selected Moroccan medicinal plants. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Retrieved from [Link]

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology. Retrieved from [Link]

  • Dennis, C. A., et al. (2007). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PMC. Retrieved from [Link]

  • Parker, N., et al. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. Retrieved from [Link]

  • Aragen Life Sciences. (2024). Optimizing Pharmaceutical Processes and Enhancing Biological Experimental Design Efficiency with Design of Experiments Methodology. Retrieved from [Link]

  • Chen, Y., et al. (2020). Experimental design of the antibacterial test. ResearchGate. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Er, J. C., & Liew, C. V. (2025). Advanced Experiment Design Strategies for Drug Development. ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of Sulfonamide Residues in Animal Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Sulfonamides are widely used veterinary antibiotics for treating bacterial and protozoal infections. Due to concerns regarding antimicrobial resistance and allergic reactions in humans, regulatory bodies have established strict Maximum Residue Limits (MRLs). The European Union (Commission Regulation No 37/2010) and the FDA set a combined MRL of 100 µg/kg (ppb) for total sulfonamides in muscle, fat, liver, kidney, and milk.

This Application Note details a robust, high-throughput protocol for the quantification of 10+ sulfonamide residues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike traditional methods relying on time-consuming Liquid-Liquid Extraction (LLE), this protocol utilizes a Modified QuEChERS approach optimized for polar analytes in complex protein matrices.

Target Analytes: Sulfadiazine, Sulfathiazole, Sulfamerazine, Sulfamethazine, Sulfamethoxazole, Sulfadimethoxine, Sulfapyridine, and others.

Scientific Rationale & Experimental Design

The Challenge: Protein Binding & Matrix Interference

Sulfonamides exhibit significant protein binding in tissues like liver and kidney. Standard neutral extraction often yields poor recovery (<60%).

  • Solution: We utilize Acidified Acetonitrile (1% Acetic Acid) . The acid disrupts protein-drug interactions, releasing bound sulfonamides into the organic phase, while acetonitrile precipitates proteins, acting as a primary cleanup step.

The Cleanup: Dispersive SPE (dSPE)

Traditional Solid Phase Extraction (SPE) cartridges are expensive and slow. This protocol uses dSPE with specific sorbents:

  • PSA (Primary Secondary Amine): Removes fatty acids and sugars.

  • C18: Removes non-polar lipids (critical for high-fat matrices like skin/fat).

  • Magnesium Sulfate: Removes residual water to improve LC peak shape.

Detection: LC-MS/MS

Fluorescence detection (HPLC-FLD) requires derivatization, introducing variability. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers high specificity without derivatization, meeting the EU identification points criteria (1 precursor, 2 product ions).

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the modified QuEChERS extraction.

QuEChERS_Workflow Start Homogenized Tissue Sample (2.0 g) Extract Add 10mL Acetonitrile + 1% Acetic Acid Start->Extract Break Protein Binding Shake Vortex & Shake (10 min) Extract->Shake Partition Add Salts: 4g MgSO4 + 1g NaCl Shake->Partition Phase Separation Centrifuge1 Centrifuge 4000 rpm, 5 min Partition->Centrifuge1 Aliquot Transfer Supernatant (Organic Phase) Centrifuge1->Aliquot Cleanup_Decision Matrix Type? Aliquot->Cleanup_Decision dSPE_Fat dSPE Tube: PSA + C18 + MgSO4 (High Fat) Cleanup_Decision->dSPE_Fat Fat/Liver dSPE_Lean dSPE Tube: PSA + MgSO4 (Lean Muscle) Cleanup_Decision->dSPE_Lean Milk/Muscle Centrifuge2 Centrifuge (Cleanup) dSPE_Fat->Centrifuge2 dSPE_Lean->Centrifuge2 Filter Filter (0.2 µm PTFE) & Transfer to Vial Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Figure 1: Modified QuEChERS extraction workflow optimizing cleanup based on tissue lipid content.

Detailed Protocol

Reagents & Standards
  • Extraction Solvent: Acetonitrile (HPLC Grade) containing 1% (v/v) Glacial Acetic Acid.

  • QuEChERS Salts: 4 g MgSO4 (anhydrous), 1 g NaCl.

  • Internal Standard (IS): Sulfamethoxazole-d4 or Sulfapyridine-13C6 (Concentration: 100 ng/mL in Methanol).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Sample Preparation Steps
  • Homogenization: Grind semi-frozen tissue (muscle, liver) into a fine paste.

  • Weighing: Weigh 2.0 g (± 0.05 g) of sample into a 50 mL centrifuge tube.

  • IS Addition: Add 100 µL of Internal Standard solution. Vortex and equilibrate for 10 mins.

  • Extraction: Add 10 mL of Extraction Solvent . Vortex for 1 min, then shake vigorously for 10 mins (mechanical shaker recommended).

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Critical: Add salts after solvent to prevent clumping. Shake immediately and vigorously for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 mins at 4°C.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant into a 2 mL dSPE tube containing:

    • General: 150 mg MgSO4, 25 mg PSA.

    • For Liver/Fat: Add 25 mg C18 to the above.

  • Final Spin: Vortex 30s, Centrifuge 1 min at >5000 rpm.

  • Filtration: Transfer supernatant through a 0.2 µm PTFE syringe filter into an LC vial.

Instrumental Analysis (LC-MS/MS)

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temp: 40°C.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)
0.00955
0.50955
6.001090
7.001090
7.10955
9.00955
Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 350°C.

MRM Transitions Table: Note: The first transition is for Quantitation (Quant), the second for Confirmation (Qual).

AnalytePrecursor Ion (m/z)Quant Ion (m/z)Qual Ion (m/z)Collision Energy (V)
Sulfadiazine 251.0156.092.012 / 24
Sulfathiazole 256.0156.092.014 / 26
Sulfamerazine 265.0156.092.016 / 28
Sulfamethazine 279.1186.0156.018 / 16
Sulfamethoxazole 254.0156.0108.014 / 22
Sulfadimethoxine 311.1156.092.020 / 32
Sulfapyridine 250.1156.0108.018 / 24

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met for every batch:

  • Linearity: R² > 0.99 for matrix-matched calibration curves (5 – 200 µg/kg).

  • Recovery: Absolute recovery must be between 70% and 120%.

  • Ion Ratio: The ratio of Quant/Qual ions in the sample must match the standard within ±20% (per SANTE/11312/2021 guidelines).

  • Retention Time: Sample RT must be within ±0.1 min of the standard.

Matrix Effect Mitigation

Sulfonamides are prone to ion suppression in ESI+.

  • Protocol: Use Matrix-Matched Calibration Standards . Prepare blank tissue extract (as per Section 4.2) and spike standards into the final extract. This compensates for matrix effects that internal standards might not fully correct if not isotopically identical.

References

  • European Commission. (2010). Commission Regulation (EU) No 37/2010 of 22 December 2009 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin. Official Journal of the European Union.

  • USDA Food Safety and Inspection Service (FSIS). (2021). CLG-SUL4.03: Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Chemistry Laboratory Guidebook.

  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AO

Application Notes and Protocols for In Vivo Efficacy Testing of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo experimental models to test the efficacy of sulfonamides. This document emphasizes scientific integrity, ethical considerations, and detailed, field-proven protocols for various therapeutic areas.

Introduction: The Enduring Relevance of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents, remain a cornerstone in both human and veterinary medicine due to their broad-spectrum activity, cost-effectiveness, and synergistic potential with other drugs.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[3][4] This pathway is essential for microbial DNA and RNA synthesis, and its absence in humans, who obtain folic acid from their diet, provides a basis for selective toxicity.[3]

The therapeutic landscape of sulfonamides has expanded beyond their antibacterial origins to include applications as antiprotozoal agents against parasites like Toxoplasma gondii and Pneumocystis jirovecii, as well as emerging roles in oncology as carbonic anhydrase inhibitors and cell cycle modulators.[5][6][7][8]

In vivo efficacy testing is a critical step in the preclinical development of novel sulfonamide-based therapies. These studies bridge the gap between in vitro activity and clinical utility, providing essential data on a drug's performance within a complex biological system.[9] This guide provides robust, validated protocols for evaluating sulfonamide efficacy in established animal models.

Foundational Principles: Scientific and Ethical Integrity

The credibility of in vivo research hinges on meticulous study design and a strong ethical framework. All animal studies must be conducted in compliance with institutional and national guidelines, with a focus on the "3Rs" principles: Replacement, Reduction, and Refinement.[10][11]

  • Replacement: Utilizing non-animal methods (e.g., in vitro models, computational modeling) whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimizing animal pain, suffering, and distress through optimized housing, handling, and experimental procedures.[8][10]

A clear scientific rationale for the use of animal models is paramount, and all protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[1][11]

General Workflow for In Vivo Sulfonamide Efficacy Studies

A typical in vivo efficacy study for a sulfonamide follows a structured workflow, from initial preparation to final data analysis. This workflow ensures reproducibility and the generation of high-quality, translatable data.

G cluster_0 Pre-Experimental Phase cluster_1 Experimental Phase cluster_2 Post-Experimental Phase A In Vitro Characterization (e.g., MIC Assay) B Animal Model Selection A->B C Ethical Approval (IACUC) B->C D Acclimatization of Animals C->D E Infection/Tumor Implantation D->E F Drug Formulation & Administration E->F G Monitoring & Endpoint Measurement F->G H Sample Collection & Processing G->H I Data Analysis H->I J Reporting (ARRIVE Guidelines) I->J

Caption: General workflow for in vivo sulfonamide efficacy testing.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

Understanding the PK/PD relationship of a sulfonamide is crucial for designing effective dosing regimens. There are significant species-specific differences in sulfonamide metabolism and elimination, making direct extrapolation of human data to animal models inappropriate.[12] Preliminary PK studies in the chosen animal model are highly recommended to determine key parameters such as half-life (t½), maximum concentration (Cmax), and volume of distribution (Vss).[13]

For antibacterial sulfonamides, the primary PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT > MIC). A target of 40-60% is often associated with bacteriostatic activity.

Application-Specific Protocols

The following sections provide detailed protocols for testing sulfonamide efficacy in various disease models.

Antibacterial Efficacy: Murine Sepsis Model

This model evaluates the efficacy of sulfonamides against systemic bacterial infections.

5.1.1 Rationale for Model Selection

The murine sepsis model mimics the systemic nature of severe bacterial infections, allowing for the assessment of a drug's ability to reduce bacterial burden in the bloodstream and prevent mortality. Mice are a suitable model due to their genetic tractability, well-characterized immune system, and the availability of a wide range of pathogens.

5.1.2 Step-by-Step Protocol

  • Animal Selection: Use 6-8 week old, immunocompetent mice (e.g., BALB/c or C57BL/6). Group animals (n=8-10 per group) to ensure statistical power.

  • Inoculum Preparation:

    • Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) to mid-logarithmic phase in appropriate broth.

    • Wash the bacterial cells twice with sterile phosphate-buffered saline (PBS) by centrifugation.

    • Resuspend the pellet in sterile saline and adjust the optical density (OD) to achieve the desired inoculum concentration (typically 1 x 10⁷ to 1 x 10⁸ Colony Forming Units (CFU)/mL). The final concentration should be confirmed by plating serial dilutions.

  • Infection:

    • Inject 0.1 mL of the bacterial suspension intraperitoneally (IP). This dose should be predetermined in pilot studies to cause a non-lethal but significant infection.

  • Drug Formulation and Administration:

    • Prepare the sulfonamide formulation. For oral administration (gavage), a common vehicle is 0.5% carboxymethylcellulose. For intravenous (IV) injection, ensure the drug is dissolved in a sterile, biocompatible vehicle like saline, and the pH is adjusted.

    • Initiate treatment at a clinically relevant time point post-infection (e.g., 1-2 hours). Administer the drug according to the predetermined dosing schedule based on PK data.

  • Monitoring and Endpoints:

    • Monitor animals at least twice daily for clinical signs of illness (e.g., lethargy, piloerection, hypothermia) and record survival for 7-14 days.

    • At a predetermined time point (e.g., 24 hours post-infection), a subset of animals can be euthanized to determine bacterial load in the blood and key organs (spleen, liver).

    • For bacterial load determination, aseptically collect blood and organs. Homogenize tissues, perform serial dilutions, and plate on appropriate agar to enumerate CFUs.

5.1.3 Data Presentation

Treatment GroupDose (mg/kg)RouteSurvival Rate (%) at Day 7Bacterial Load in Spleen (Log10 CFU/g) at 24h
Vehicle Control-PO107.5 ± 0.4
Sulfonamide X25PO804.2 ± 0.3
Sulfonamide X50PO1002.1 ± 0.2
Antiprotozoal Efficacy: Murine Model of Toxoplasmosis

This model is used to evaluate the efficacy of sulfonamides against Toxoplasma gondii. The combination of pyrimethamine and a sulfonamide (e.g., sulfadiazine) is a standard treatment for toxoplasmosis.[14][15]

5.2.1 Rationale for Model Selection

Mice are a natural host for T. gondii and develop both acute and chronic stages of infection, mirroring human disease. This model allows for the assessment of drug efficacy against the rapidly replicating tachyzoite stage.

5.2.2 Step-by-Step Protocol

  • Animal Selection: Use 6-8 week old mice (e.g., Swiss Webster or C57BL/6).

  • Parasite Preparation:

    • Maintain a virulent strain of T. gondii (e.g., RH strain) by serial passage in mice or cell culture.

    • Harvest tachyzoites from the peritoneal fluid of infected mice or from infected cell cultures.

    • Wash the parasites with sterile PBS and count using a hemocytometer.

  • Infection:

    • Infect mice by IP injection with a standardized number of tachyzoites (e.g., 1 x 10³ to 1 x 10⁴).

  • Drug Administration:

    • Begin treatment 24 hours post-infection and continue for a specified duration (e.g., 7-10 days). Sulfonamides are typically administered via oral gavage or in medicated drinking water.

  • Monitoring and Endpoints:

    • Primary endpoint is survival time. Monitor animals daily and record mortality.

    • Secondary endpoints can include parasite burden in tissues (brain, spleen, lungs) at the end of the treatment period.

    • Parasite burden can be quantified by quantitative PCR (qPCR) for the T. gondii B1 gene or by counting tissue cysts in the brain for chronic infection models.

5.2.3 Data Presentation

Treatment GroupDaily Dose (mg/kg)Mean Survival Time (Days)Brain Cyst Burden (at Day 30)
Vehicle Control-8.5 ± 1.25,200 ± 850
Sulfadiazine4021.3 ± 2.51,100 ± 320
Pyrimethamine + Sulfadiazine10 + 40>30 (100% survival)<100
Anticancer Efficacy: Human Tumor Xenograft Model

This model is used to evaluate the antitumor activity of sulfonamide derivatives.

5.3.1 Rationale for Model Selection

Xenograft models using immunodeficient mice (e.g., nude or SCID mice) allow for the growth of human cancer cells, providing a platform to assess the in vivo efficacy of anticancer agents against human tumors.

5.3.2 Step-by-Step Protocol

  • Animal Selection: Use 6-8 week old immunodeficient mice.

  • Cell Culture and Implantation:

    • Culture a human cancer cell line of interest (e.g., breast, lung, colon cancer) under standard conditions.

    • Harvest cells and resuspend in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶ to 5 x 10⁶) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions with calipers at least twice a week. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

    • Randomize mice into treatment groups when tumors reach the target size.

  • Drug Administration:

    • Administer the sulfonamide compound and vehicle control according to the planned schedule (e.g., daily, every other day) and route (e.g., oral gavage, IP, IV).

  • Monitoring and Endpoints:

    • Monitor animal body weight as an indicator of toxicity.

    • Continue to measure tumor volume throughout the study.

    • The primary endpoint is tumor growth inhibition (TGI). TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • The study is typically terminated when tumors in the control group reach a predetermined size or if animals show signs of excessive toxicity.

5.3.3 Data Presentation

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1250 ± 150-+5.2
Sulfonamide Y50625 ± 9050+1.5
Sulfonamide Y100250 ± 5080-2.3

Conclusion

The in vivo models described in these application notes provide a robust framework for evaluating the efficacy of sulfonamides across a range of therapeutic indications. The choice of model, careful study design, and adherence to ethical principles are critical for generating reliable and translatable preclinical data. By following these detailed protocols, researchers can effectively assess the therapeutic potential of novel sulfonamide derivatives and contribute to the development of new medicines.

References

  • Animal Studies: Important Ethical Considerations You Need to Know. (2017). Enago Academy. Available at: [Link]

  • Ethical use of animals in medicine testing. (2025). European Medicines Agency. Available at: [Link]

  • Ethical considerations in animal studies. (n.d.). PMC - NIH. Available at: [Link]

  • Summary of key considerations for using animal models to support antibacterial drug development. (n.d.). ResearchGate. Available at: [Link]

  • Animal model, efficacy. (n.d.). GARDP Revive. Available at: [Link]

  • Animal models in the evaluation of antimicrobial agents. (n.d.). ASM Journals. Available at: [Link]

  • Animal models in the evaluation of antimicrobial agents. (n.d.). Semantic Scholar. Available at: [Link]

  • Animal Models in Regulatory Breakpoint Determination: Review of New Drug Applications of Approved Antibiotics from 2014–2022. (2024). MDPI. Available at: [Link]

  • Ethical considerations regarding animal experimentation. (n.d.). PMC - NIH. Available at: [Link]

  • Animal ethics. (n.d.). Novo Nordisk. Available at: [Link]

  • Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice. (n.d.). PMC. Available at: [Link]

  • Sulfonamide derivative targeting carbonic anhydrase IX as a nuclear imaging probe for colorectal cancer detection in vivo. (2015). Oncotarget. Available at: [Link]

  • Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. Available at: [Link]

  • Monodrug efficacies of sulfonamides in prophylaxis for Pneumocystis carinii pneumonia. (n.d.). PMC - NIH. Available at: [Link]

  • Congenital toxoplasmosis treatment. (n.d.). European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Treatment of Toxoplasmosis: Historical Perspective, Animal Models, and Current Clinical Practice. (2018). ASM Journals. Available at: [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). (n.d.). Available at: [Link]

  • Antimicrobial Performance of a Novel Drug-Eluting Bioenvelope. (2025). MDPI. Available at: [Link]

  • Appropriate endpoints for evaluation of new antibiotic therapies for severe infections: a perspective from COMBACTE's STAT-Net. (2017). PMC. Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (2017). PubMed. Available at: [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]

  • Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. (2025). PMC. Available at: [Link]

  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH. Available at: [Link]

  • V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA. Available at: [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Available at: [Link]

  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. (n.d.). ResearchGate. Available at: [Link]

  • Clinical Care of Toxoplasmosis. (2024). CDC. Available at: [Link]

  • Toxoplasmosis Medication: Sulfonamide, Antibiotics, Other, Lincosamide Antimicrobials, Antiprotozoal Agents, Macrolides, Corticosteroids, Antidotes, Cycloplegics/Mydriatics. (2022). Medscape Reference. Available at: [Link]

  • SULFONAMIDE CHEMOTHERAPY OF COMBINED INFECTION WITH INFLUENZA VIRUS AND BACTERIA. (1946). PubMed. Available at: [Link]

  • Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. (2023). Frontiers. Available at: [Link]

  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022). PMC. Available at: [Link]

  • Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice. (2022). Frontiers. Available at: [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025). Protocols.io. Available at: [Link]

  • Pneumocystis pneumonia (PCP). (n.d.). British Columbia Centre for Excellence in HIV/AIDS. Available at: [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PubMed. Available at: [Link]

  • Individualized Trimethoprim-Sulfamethoxazole Dosing in Non-HIV Patients with Pneumocystis Pneumonia: A Narrative Review of Current Evidence. (2025). MDPI. Available at: [Link]

  • Pneumocystis Pneumonia: Adult and Adolescent OIs. (2025). NIH - Clinical Info .HIV.gov. Available at: [Link]

  • ECIL guidelines for treatment of Pneumocystis jirovecii pneumonia in non-HIV-infected haematology patients. (2016). Journal of Antimicrobial Chemotherapy | Oxford Academic. Available at: [Link]

Sources

Troubleshooting & Optimization

How to improve the yield of sulfonamide synthesis reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sulfonamide Synthesis Optimization

Subject: Troubleshooting Guide for Maximizing Yield and Selectivity in Sulfonamide Synthesis To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Synthesis Division

Introduction

Sulfonamide formation is a cornerstone reaction in medicinal chemistry, yet it is frequently plagued by variable yields due to two competing pathways: hydrolysis of the sulfonyl chloride (giving sulfonic acid) and over-reaction (forming bis-sulfonamides). This guide moves beyond standard textbook procedures to address the mechanistic root causes of these failures, providing self-validating protocols for high-value substrates.

Part 1: The Critical Variables (Reagent Integrity & Setup)

Q: My reaction conversion is stalled at 60-70%, even with excess equivalents. What is happening?

A: The most common cause is the "Silent Hydrolysis" of the sulfonyl chloride. Sulfonyl chlorides are moisture-sensitive electrophiles. If your solvent or atmosphere contains water, the hydrolysis rate (


) often competes effectively with aminolysis (

), especially with non-nucleophilic anilines.

Diagnostic Check:

  • Reagent Quality: Is your sulfonyl chloride liquid or solid? Liquid sulfonyl chlorides (e.g., methanesulfonyl chloride) degrade faster. If it is cloudy or has a sharp acidic smell (HCl evolution), it has partially hydrolyzed.

  • Solvent Dryness: "Anhydrous" solvent from a bottle opened two weeks ago is likely wet.

The Fix (Self-Validating Protocol):

  • Drying: Use freshly distilled solvents (DCM or THF) or molecular sieves (3Å).

  • Inert Atmosphere: Always run under

    
     or Ar balloon pressure.
    
  • The "Sacrificial" Scavenger: If you suspect wetness and cannot distill, add Trimethylsilyl chloride (TMSCl) (0.1 equiv) to the solvent before adding the sulfonyl chloride. It reacts rapidly with trace water.

Reaction Competition Diagram: The following diagram illustrates the kinetic competition you must control.

ReactionCompetition Start Sulfonyl Chloride (R-SO2-Cl) Product Sulfonamide (Desired) Start->Product  k_amine (Fast if dry) Byproduct Sulfonic Acid (Dead End) Start->Byproduct  k_hydrolysis (Fast if wet) Amine Amine Nucleophile (R'-NH2) Amine->Product Water Trace Water (Impurity) Water->Byproduct

Figure 1: Kinetic competition between productive aminolysis and destructive hydrolysis.

Part 2: Selectivity & Side Reactions

Q: I am reacting a primary amine, but I see a significant impurity (M+ mass corresponds to Product + Sulfonyl group). How do I stop this?

A: You are forming the Bis-sulfonamide .[1]

  • Mechanism: The proton on the sulfonamide nitrogen (

    
    ) is acidic (
    
    
    
    ). In the presence of excess base (TEA/Pyridine) or excess sulfonyl chloride, this proton is removed, creating a sulfonamide anion that attacks a second molecule of sulfonyl chloride.

Troubleshooting Protocol:

VariableRecommendationMechanistic Reason
Stoichiometry 1:1 or slight excess of AmineExcess sulfonyl chloride drives the second attack. Never use >1.1 equiv of R-SO2-Cl for primary amines.
Addition Order Reverse Addition Add the Sulfonyl Chloride solution slowly to the Amine solution. This keeps the electrophile concentration low, favoring the primary reaction.
Base Choice Inorganic (Biphasic) Use the Schotten-Baumann method (DCM/Water +

). The sulfonamide anion is soluble in the aqueous phase, physically separating it from the organic-soluble sulfonyl chloride.

Part 3: Reactivity Issues (Sterics & Electronics)

Q: My amine is an electron-deficient aniline (or sterically hindered). It won't react even after 24 hours. Heating just causes decomposition.

A: You need Nucleophilic Catalysis .[2] Standard bases (TEA, DIPEA) only act as proton scavengers. They do not activate the electrophile.

The Solution: DMAP Catalysis Add 4-Dimethylaminopyridine (DMAP) (10-20 mol%).

  • Mechanism: DMAP attacks the sulfonyl chloride to form a N-sulfonylpyridinium salt . This intermediate is positively charged and significantly more electrophilic than the parent sulfonyl chloride, allowing even poor nucleophiles to attack.

DMAP Catalytic Cycle:

DMAP_Cycle RSO2Cl Sulfonyl Chloride Activated [R-SO2-DMAP]+ Cl- (Super-Electrophile) RSO2Cl->Activated  Nucleophilic Attack DMAP DMAP Catalyst DMAP->Activated Product Sulfonamide Product Activated->Product  Fast Transfer Amine Unreactive Amine (R'-NH2) Amine->Product Product->DMAP  Regeneration Base Auxiliary Base (TEA/DIPEA) Base->DMAP  H+ Scavenging

Figure 2: The DMAP catalytic cycle activates the sulfonyl group for attack by weak nucleophiles.

Part 4: Advanced Protocols (SuFEx)

Q: My sulfonyl chloride is unstable and degrades before I can use it. Are there alternatives?

A: Yes. Switch to SuFEx (Sulfur-Fluoride Exchange) chemistry.[3][4][5]

  • The Reagent: Sulfonyl Fluorides (

    
    ).
    
  • Why: The S-F bond is incredibly stable to water/hydrolysis (you can wash them with water) but reacts specifically with amines in the presence of silyl activators or Calcium catalysts.

Standard SuFEx Protocol (Sharpless/Cornella Method):

  • Substrates: Sulfonyl Fluoride (1.0 equiv) + Amine (1.2 equiv).

  • Catalyst:

    
     (5 mol%) and DABCO (2 equiv).
    
  • Solvent: Acetonitrile or THF.

  • Conditions: Room temperature. The Ca(II) acts as a Lewis acid to activate the fluoride leaving group [1].

Part 5: Workup & Isolation

Q: My product is an oil/gum and I can't crystallize it. How do I purify it without a column?

A: Sulfonamides often "oil out" due to trapped solvent or impurities.

The "Acid-Base" Rescue: If your sulfonamide has an acidic proton (


):
  • Dissolve the crude oil in 1M NaOH (The sulfonamide deprotonates and goes into water).

  • Wash the aqueous layer with Ethyl Acetate (removes unreacted amine and neutral impurities).

  • Acidify the aqueous layer carefully with 1M HCl to pH ~2.

  • Precipitate: The pure sulfonamide usually precipitates as a white solid. Filter and dry.[6]

References

  • Mahapatra, S., et al. (2020).[5] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides. Organic Letters, 22(11), 4389–4394. Link

  • Naredla, R. R., & Klumpp, D. A. (2013). Superacid-Catalyzed Sulfonylation of Aromatics. Chemical Reviews, 113(9), 6905–6948. Link

  • Woolven, H., et al. (2016). A General Palladium-Catalyzed Sulfonylation of Aryl Boronic Acids. Organic Letters, 18(16), 4048–4051. Link

  • Sharpless, K. B., et al. (2014).[4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448. Link

Sources

Identification and removal of impurities in 5-Aminopyridine-2-sulfonamide hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Aminopyridine-2-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale and practical solutions to identify and remove impurities effectively, ensuring the integrity of your final product.

I. Troubleshooting Guide: From Starting Material to Final Product

This section addresses specific issues that may arise at different stages of the synthesis.

Stage 1: Nitration of 2-Aminopyridine

Question: My reaction to form 2-amino-5-nitropyridine is complete, but HPLC analysis shows a significant side product. What is it and how can I minimize it?

Answer: A common impurity in the nitration of 2-aminopyridine is the regioisomer, 2-amino-3-nitropyridine. The amino group in 2-aminopyridine directs electrophilic substitution to both the 3- and 5-positions. While the 5-nitro isomer is typically the major product, the formation of the 3-nitro isomer is a well-documented side reaction.

Root Cause Analysis and Mitigation:

  • Reaction Conditions: The ratio of 5-nitro to 3-nitro isomer can be influenced by the reaction temperature and the nitrating agent used.

    • Recommendation: Carefully control the temperature during the addition of the nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid). Maintaining a low temperature, typically below 10°C, can improve the selectivity for the 5-position.

  • Purification: If the formation of the 3-nitro isomer is unavoidable, it must be removed before proceeding to the next step.

    • Recommendation: Recrystallization is an effective method for separating these isomers. Due to differences in their polarity and crystal packing, a carefully selected solvent system can preferentially crystallize the desired 2-amino-5-nitropyridine.

Question: After nitration, my crude product is dark and difficult to handle. What causes this and how can I clean it up?

Answer: The dark coloration is likely due to degradation byproducts formed under the harsh acidic conditions of nitration. Over-nitration or oxidation of the starting material or product can also contribute to this.

Purification Protocol:

  • Neutralization: Carefully quench the reaction mixture by pouring it onto crushed ice, followed by slow neutralization with a base (e.g., sodium carbonate or ammonium hydroxide) while keeping the temperature low.

  • Extraction: Extract the neutralized aqueous slurry with a suitable organic solvent, such as ethyl acetate.

  • Decolorization: Treat the organic extract with activated charcoal to adsorb colored impurities. Gently heat the solution with a small amount of charcoal, followed by hot filtration to remove the charcoal.[1]

  • Recrystallization: Concentrate the decolorized solution and recrystallize the crude 2-amino-5-nitropyridine from a suitable solvent, such as ethanol-water or isopropanol.

Stage 2: Sulfonylation and Amidation

Question: The conversion of 2-amino-5-nitropyridine to the corresponding sulfonamide is sluggish or incomplete. What are the likely causes?

Answer: Incomplete reaction during the formation of 5-nitro-2-pyridinesulfonamide can be attributed to several factors:

  • Purity of Starting Material: The presence of impurities from the previous nitration step can interfere with the reaction.

  • Reaction Conditions: The temperature and reaction time are critical.

    • Recommendation: Ensure the reaction is carried out at the appropriate temperature and for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

  • Reagent Stoichiometry: An insufficient amount of the sulfonating agent (e.g., chlorosulfonic acid) or the ammonia source for amidation will lead to incomplete conversion.

Stage 3: Reduction of the Nitro Group

Question: I've reduced the nitro group of 5-nitro-2-pyridinesulfonamide using tin(II) chloride, but my final product is contaminated with tin salts. How can I remove them?

Answer: The use of tin(II) chloride as a reducing agent often results in the formation of tin salts that can be difficult to remove from the final product.[2]

Troubleshooting Tin Contamination:

  • Aqueous Workup:

    • After the reaction is complete, adjust the pH of the reaction mixture to be basic (pH > 8) with a solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin salts as tin hydroxides.

    • Filter the mixture through a pad of celite to remove the insoluble tin salts.

    • Extract the aqueous filtrate with an organic solvent to isolate the product.

  • Alternative Workup: For large-scale reactions, adding a solution of tetraethylammonium chloride in ethanol can precipitate an insoluble tin salt that can be easily filtered off.[3]

Question: My final product shows a yellow tint, suggesting incomplete reduction. How can I confirm this and purify the product?

Answer: A yellow color in the final product often indicates the presence of the starting nitro compound, 5-nitro-2-pyridinesulfonamide.

  • Identification: This can be confirmed by HPLC analysis. The nitro-intermediate will have a different retention time than the final amino product. Spiking a sample of your final product with a small amount of the starting nitro compound can help confirm the identity of the impurity peak.

  • Purification:

    • Recrystallization: The final purification step, crystallization of the hydrochloride salt, is highly effective at removing the less basic and often less soluble nitro-intermediate.

    • Re-subjecting to Reduction: If the level of the nitro-impurity is high, it may be necessary to re-subject the crude product to the reduction conditions to drive the reaction to completion.

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of forming the hydrochloride salt of 5-Aminopyridine-2-sulfonamide?

A1: The formation of the hydrochloride salt serves two primary purposes:

  • Purification: The salt often has significantly different solubility properties compared to the free base and impurities, making it ideal for purification by recrystallization.[4] This step is particularly effective at removing non-basic impurities.

  • Stability and Handling: The hydrochloride salt is typically a more stable, crystalline solid that is easier to handle and formulate than the free base.

Q2: What is a good starting point for developing an HPLC method to analyze the purity of my 5-Aminopyridine-2-sulfonamide hydrochloride?

A2: A good starting point for a reverse-phase HPLC method would be:

ParameterRecommendation
Column C18 or Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
Flow Rate 1.0 mL/min
Detection UV at approximately 270 nm[5]
Column Temperature 25-30 °C

This method should provide good separation of the non-polar nitro-intermediate, the starting materials, and the final polar product. Method optimization will be necessary to achieve the best resolution of all potential impurities.

Q3: What are the best practices for recrystallizing 5-Aminopyridine-2-sulfonamide hydrochloride to achieve high purity?

A3: Effective recrystallization relies on selecting the right solvent and using the proper technique.

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold. For sulfonamides, mixtures of a polar solvent and water are often effective.

    • Recommended Solvent Systems:

      • Ethanol/Water

      • Isopropanol/Water

      • Hot water can also be effective for the purification of some aminopyridine sulfonamides.[6]

  • Recrystallization Protocol:

    • Dissolve the crude hydrochloride salt in a minimal amount of the hot solvent system.

    • If the solution is colored, add a small amount of activated charcoal and perform a hot gravity filtration.[1]

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once at room temperature, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

III. Visualizing the Synthetic Pathway and Potential Impurities

The following diagrams illustrate the synthetic route and the points at which key impurities may be introduced.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Sulfonylation & Amidation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B HNO3, H2SO4 C 5-Nitro-2-pyridinesulfonamide B->C 1. ClSO3H 2. NH4OH D 5-Aminopyridine-2-sulfonamide C->D SnCl2, HCl E 5-Aminopyridine-2-sulfonamide Hydrochloride D->E HCl Impurity_Formation cluster_main Main Synthetic Pathway cluster_impurities Potential Impurities A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B I1 Unreacted 2-Aminopyridine A->I1 Incomplete Reaction C 5-Nitro-2-pyridinesulfonamide B->C I2 2-Amino-3-nitropyridine B->I2 Isomeric Byproduct I3 Unreacted 2-Amino-5-nitropyridine B->I3 Incomplete Reaction D 5-Aminopyridine-2-sulfonamide Hydrochloride C->D I4 Unreacted 5-Nitro-2-pyridinesulfonamide C->I4 Incomplete Reduction I5 Tin Salts C->I5 Reduction Byproduct

Caption: Formation of potential impurities during the synthesis.

IV. References

  • University of Rochester. (n.d.). Purification: How To. Chemistry Department. Retrieved from [Link]

  • Kavran, M., et al. (2018). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products. ResearchGate. Retrieved from [Link]

  • Google Patents. (1940). Sulphonamides of 2-aminopyridines. (U.S. Patent No. 2,170,209). Retrieved from

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent. Retrieved from [Link]

  • Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Chemistry Department. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]

  • WordPress. (n.d.). Sn2+ reduction. Retrieved from [Link]

Sources

Stability issues and degradation products of sulfonamide solutions.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability issues, degradation products, and troubleshooting for Sulfonamide solutions.

Welcome to the Technical Support Interface

Status: Online | Tier: 3 (Advanced Research Support) | Agent: Senior Application Scientist

Abstract: Sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine) are amphoteric molecules with complex stability profiles dependent on pH, light exposure, and oxidative stress. This guide moves beyond basic storage instructions to explain the why behind precipitation, discoloration, and potency loss, providing self-validating troubleshooting protocols.

Part 1: Triage & Quick Diagnostics

Select the symptom closest to your observation to jump to the relevant mechanism.

SymptomProbable CauseImmediate Action
Precipitation / Crystallization The pKa Trap: pH drift towards the isoelectric point (pI).Check pH. If pH is between 4.0–6.0, adjust to >7.5 or <2.0 (depending on application).
Yellow/Brown Discoloration Photolysis or Oxidation: Formation of azo-dimers or aniline radical polymerization.Protect from light immediately. Discard if sensitive quantitative analysis is required.
Extra HPLC Peaks (Early Elution) Hydrolysis: Cleavage of the S-N bond yielding highly polar sulfanilic acid.Check storage temp. Hydrolysis is heat-accelerated, even at neutral pH.
Loss of Potency (No Visual Change) Sorption: Drug binding to soft plastic tubing (PVC) or filters.Switch to glass, PTFE, or PVDF materials.

Part 2: Deep Dive – The Mechanisms of Failure

The Solubility Paradox (The pKa Trap)

Sulfonamides are amphoteric . They possess a basic aniline group (


) and an acidic sulfonamide nitrogen (

).
  • The Trap: At pH values between these two pKa points (typically pH 4–6), the molecule exists largely as a zwitterion or neutral species, exhibiting its lowest aqueous solubility .

  • The Fix: To maintain high concentration solutions (>10 mM), you must drive the equilibrium toward the cationic form (pH < 2) or, more commonly, the anionic form (pH > 8).

    • Note: Many researchers dissolve in high pH (NaOH), then dilute into a pH 7 buffer, inadvertently crossing the "danger zone" of pH 4–5, leading to delayed micro-precipitation.

Photochemical Suicide (Discoloration)

Sulfonamides are highly photosensitive. Upon UV irradiation (and even ambient fluorescent light), the S-N bond destabilizes.

  • Mechanism:

    • Homolysis: UV energy cleaves the S-N bond or excites the aniline ring.

    • Radical Formation: This generates sulfanilyl radicals.

    • Dimerization (Color Change): These radicals attack unreacted parent molecules, forming azo-dimers and nitro-compounds , which are deeply colored (yellow to dark brown).

  • Key Degradant: Sulfanilic Acid is the primary stable breakdown product, but the color comes from complex oligomers.

Hydrolytic Cleavage

While kinetically slow at room temperature, hydrolysis is thermodynamically favored in aqueous solution, especially at extreme pH or elevated temperatures.

  • Reaction:

    
    
    
  • Products: The parent drug splits into Sulfanilic Acid (highly polar) and the corresponding Heterocyclic Amine (e.g., 5-methylisoxazole-3-amine for Sulfamethoxazole).

Part 3: Visualizing the Troubleshooting Logic

Sulfonamide_Troubleshooting Start Observation: Solution Issue Precip Precipitation / Cloudiness Start->Precip Color Yellow/Brown Color Start->Color Peaks Unknown HPLC Peaks Start->Peaks CheckPH Check pH Is it 4.0 - 6.0? Precip->CheckPH LightCheck Was solution exposed to light? Color->LightCheck ID_Peaks Identify Retention Time (RT) Peaks->ID_Peaks AdjustPH Action: Adjust pH > 8.0 (Form Anion) CheckPH->AdjustPH Yes (Isoelectric Point) Discard Action: Irreversible Photolysis Discard Solution LightCheck->Discard Yes (Azo formation) Sulfanilic Early Eluting Peak? Likely Sulfanilic Acid (Hydrolysis) ID_Peaks->Sulfanilic RT < Parent

Caption: Decision tree for diagnosing physical and chemical instability in sulfonamide solutions.

Part 4: Validated Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this protocol to quantify degradation products (Sulfanilic acid, Aniline derivatives) which often elute earlier than the parent drug.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid or 10 mM Acetate Buffer (pH 4.5). Acidic pH is critical to suppress ionization of the acidic sulfonamide moiety for retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B (0-2 min)

    
     95% B (15 min).
    
  • Detection: Diode Array (DAD) at 265 nm (max for parent) and 254 nm (general aromatic).

Degradation Product Reference Table:

Compound Relative Retention Time (RRT) Detection Note
Sulfanilic Acid ~0.2 – 0.3 (Very Early) Highly polar; elutes near void volume.
Parent Sulfonamide 1.00 Reference peak.
Heterocyclic Amine ~0.5 – 0.8 Varies by specific drug (e.g., aminopyrimidine).

| Azo-Dimers | > 1.5 (Late) | Highly hydrophobic; requires high % organic to elute. |

Protocol B: Rescue of Precipitated Solutions

Only attempt if the precipitation is due to pH drift and not chemical degradation.

  • Measure pH: If pH is < 7.0, this is likely isoelectric precipitation.

  • Basify: Add 1M NaOH dropwise with vigorous stirring.

  • Target: Aim for pH 8.5 – 9.0 .

  • Verification: Solution should clear immediately. If a yellow tint remains after clearing, chemical degradation has occurred (discard).

  • Filtration: Always filter (0.22 µm PVDF) before use to remove micro-crystals that can act as nucleation sites.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I autoclave sulfonamide solutions? A: Generally No. While sulfonamides are thermally stable in solid state, autoclaving aqueous solutions (121°C) accelerates hydrolysis significantly.

  • Alternative: Sterile filter using 0.22 µm PES or PVDF membranes.

Q2: Why did my Sulfamethoxazole solution turn pink/red? A: This indicates advanced oxidation. In the presence of trace metal ions (Fe, Cu) or light, the aniline moiety oxidizes to nitroso- intermediates, which polymerize into colored compounds.

  • Prevention: Add EDTA (0.5 mM) as a chelator and store in amber glass.

Q3: Is the degradation product Sulfanilic Acid toxic? A: It has lower antimicrobial activity than the parent but is a known skin/eye irritant. More importantly, its presence indicates the antibiotic concentration is lower than calculated, compromising experimental reproducibility.

References

  • Hydrolysis & pH Kinetics

    • Khanum, N., et al. (2011).[1][2] "Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim." Asian Journal of Chemistry.

    • Source:

  • Photodegradation Mechanisms

    • Zhang, Y., et al. (2018).[3] "Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study." Chemosphere.[3]

    • Source:

  • Degradation Product Identification

    • Górska, N., et al. (2022). "Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions." Molecules.
    • Source:

  • HPLC Methodology

    • Pule, B.O., et al. (2013). "Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
    • Source:

Sources

Technical Support Center: Strategies to Enhance the Purity of Recrystallized 5-Aminopyridine-2-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the purity of recrystallized 5-Aminopyridine-2-sulfonamide hydrochloride. This document moves beyond a simple procedural outline to explain the underlying scientific principles of recrystallization, empowering you to make informed decisions and adapt protocols to your specific experimental context.

I. Understanding the Molecule: 5-Aminopyridine-2-sulfonamide Hydrochloride

Before delving into purification strategies, a foundational understanding of the target molecule's properties is crucial. 5-Aminopyridine-2-sulfonamide is a sulfonamide derivative containing a pyridine ring.[1] The hydrochloride salt form influences its solubility characteristics, making it more soluble in polar solvents.

Key Molecular Characteristics:

PropertyValueSource
Molecular FormulaC5H7N3O2S · HClInferred from base
Molecular Weight209.66 g/mol Inferred from base[1][2]
AppearanceLikely a crystalline solidGeneral knowledge
pKaData not readily available

The presence of the amino group, sulfonamide group, and the pyridine nitrogen makes the molecule capable of hydrogen bonding, which is a key factor in solvent selection for recrystallization.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the recrystallization of 5-Aminopyridine-2-sulfonamide hydrochloride, offering explanations and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystalline lattice.[3][4] This phenomenon is often observed when the boiling point of the solvent is higher than the melting point of the solute, or when a high concentration of impurities is present, depressing the melting point of the mixture.[5][6]

Solutions:

  • Increase Solvent Volume: The immediate remedy is to reheat the solution to dissolve the oil and then add more of the hot solvent to decrease the saturation level.[3] This allows crystallization to occur at a lower temperature.

  • Slow Down the Cooling Process: Rapid cooling can favor oil formation over crystal nucleation and growth.[6] Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Insulating the flask can aid in this process.[4]

  • Change the Solvent System: The chosen solvent may not be optimal. Experiment with a different solvent or a co-solvent system. For sulfonamides, alcohol-water mixtures (e.g., ethanol-water, isopropanol-water) are often effective.[4][7]

  • Induce Crystallization: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[6][8] Alternatively, adding a "seed crystal" of the pure compound can initiate crystallization.[8]

Issue 2: No crystals form upon cooling.

Causality: The absence of crystal formation typically points to two main causes: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point.[6][9]

Solutions:

  • Induce Nucleation: As with "oiling out," scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.[8][10]

  • Reduce Solvent Volume: If the solution is not saturated enough, you will need to increase the solute concentration.[3][6] This can be achieved by gently boiling off some of the solvent.[5][8]

  • Cool to a Lower Temperature: If crystals do not form at room temperature, cooling the flask in an ice bath may be necessary to decrease the solubility of the compound sufficiently.[5]

Issue 3: The recrystallized product is still impure.

Causality: Impurities can be carried through the recrystallization process if they have similar solubility profiles to the desired compound or if they become trapped within the crystal lattice during rapid crystal growth.[8] Colored impurities are also a common issue.[11][12]

Solutions:

  • Perform a Second Recrystallization: A second recrystallization in fresh, hot solvent can significantly improve purity.

  • Utilize Activated Carbon for Decolorization: If the solution is colored, this indicates the presence of colored impurities.[13] Adding a small amount of activated carbon to the hot solution before filtration can adsorb these impurities.[5][11] It is crucial to use a minimal amount, as excess activated carbon can also adsorb the desired product, leading to a lower yield.

  • Hot Filtration: Always perform a hot gravity filtration after dissolving the crude product, especially if activated carbon was used or if insoluble impurities are visible.[5][13] This step removes insoluble materials that would otherwise contaminate the final product. Pre-heating the filtration apparatus is essential to prevent premature crystallization in the funnel.[3]

  • Optimize the Solvent: The chosen solvent may not be effectively separating the desired compound from the impurities.[3] Re-evaluate the solvent choice based on solubility tests.

Issue 4: Low yield of recrystallized product.

Causality: A low yield can result from several factors, including using too much solvent, premature crystallization during hot filtration, or significant solubility of the compound in the cold solvent.[8][9][10]

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9][10]

  • Prevent Premature Crystallization: As mentioned, pre-heating the filtration apparatus will prevent the product from crystallizing in the funnel during hot filtration.[3]

  • Ensure Complete Crystallization: Allow adequate time for crystallization to complete at a low temperature.

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any remaining mother liquor without dissolving a significant amount of the product.[9][10]

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing 5-Aminopyridine-2-sulfonamide hydrochloride?

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For a hydrochloride salt of an aminopyridine sulfonamide, polar protic solvents are a good starting point. Water is a potential solvent, as suggested by the recrystallization of similar compounds.[14] Ethanol, isopropanol, or mixtures of these alcohols with water are also excellent candidates.[7][15] It is highly recommended to perform small-scale solubility tests with a range of solvents to determine the optimal choice empirically.

Q2: How can I perform a two-solvent recrystallization for this compound?

A two-solvent system is useful when no single solvent has the ideal solubility characteristics.[16] In this technique, the compound is dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, a "poor" solvent (in which the compound is sparingly soluble) is added dropwise to the hot solution until it becomes slightly cloudy, indicating the saturation point has been reached.[15] A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.[16] For 5-Aminopyridine-2-sulfonamide hydrochloride, a potential two-solvent system could be ethanol (good solvent) and diethyl ether or hexanes (poor solvents).

Q2: What is the purpose of using activated carbon and how should it be used?

Activated carbon is used to remove colored and high-molecular-weight impurities from a solution through adsorption.[11][17] It has a high surface area that effectively binds to these impurities.[11]

Procedure for using activated carbon:

  • Dissolve the crude compound in the hot recrystallization solvent.

  • Allow the solution to cool slightly below its boiling point.

  • Add a small amount of activated carbon (a spatula tip is usually sufficient).

  • Gently boil the solution for a few minutes to allow for adsorption.

  • Perform a hot gravity filtration to remove the activated carbon and any other insoluble impurities.[5][12]

Q4: How can I assess the purity of my recrystallized product?

Several analytical techniques can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[18] A reversed-phase C8 or C18 column with a suitable mobile phase (e.g., a mixture of methanol or acetonitrile and a buffer) can be used.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of impurities by showing signals that do not correspond to the desired product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. Impurities will typically broaden and depress the melting point range.

IV. Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., water, ethanol, or isopropanol).

  • Dissolution: In an Erlenmeyer flask, add the crude 5-Aminopyridine-2-sulfonamide hydrochloride and a boiling chip. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.[5] Use the minimum amount of solvent necessary.[9][10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon, and boil for a few minutes.[13]

  • Hot Gravity Filtration: If activated carbon was used or if insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[16] Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[9][10]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.[9]

Protocol 2: Purity Assessment by HPLC

This is a general guideline and may require optimization.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent.[18]

  • Mobile Phase: A gradient elution with a mixture of a buffer (e.g., 0.05 M acetate buffer, pH 4.5) and an organic modifier (e.g., methanol or acetonitrile).[19]

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 25 °C.[18]

  • Detector: UV-Vis or PDA detector at a suitable wavelength (e.g., 265 nm).[18]

  • Injection Volume: 5 µL.[18]

  • Sample Preparation: Prepare a solution of the recrystallized product in the mobile phase or a suitable solvent at a known concentration.

V. Visualizations

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation Dissolve Dissolve Crude Product in Minimum Hot Solvent Decolorize Add Activated Carbon (if necessary) Dissolve->Decolorize Colored Solution HotFilt Hot Gravity Filtration Dissolve->HotFilt Decolorize->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Ice-Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry PureProduct PureProduct Dry->PureProduct

Caption: General workflow for the recrystallization process.

Troubleshooting Logic

TroubleshootingLogic cluster_oiling Oiling Out Solutions cluster_nocrystals No Crystals Solutions cluster_impure Impurity Solutions cluster_lowyield Low Yield Solutions Start Recrystallization Problem OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? OilingOut->NoCrystals No AddSolvent Add More Solvent OilingOut->AddSolvent Yes SlowCool Slow Cooling OilingOut->SlowCool Yes ChangeSolvent1 Change Solvent OilingOut->ChangeSolvent1 Yes Impure Still Impure? NoCrystals->Impure No Induce Induce Nucleation NoCrystals->Induce Yes ReduceSolvent Reduce Solvent NoCrystals->ReduceSolvent Yes LowerTemp Lower Temperature NoCrystals->LowerTemp Yes LowYield Low Yield? Impure->LowYield No ReRecrystallize Re-recrystallize Impure->ReRecrystallize Yes ActivatedCarbon Use Activated Carbon Impure->ActivatedCarbon Yes OptimizeSolvent Optimize Solvent Impure->OptimizeSolvent Yes MinSolvent Minimize Solvent LowYield->MinSolvent Yes PreventPremature Prevent Premature Crystallization LowYield->PreventPremature Yes ColdWash Ice-Cold Wash LowYield->ColdWash Yes

Caption: Decision tree for troubleshooting common recrystallization issues.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification. Retrieved from

  • Homework.Study.com. (n.d.). Why is activated carbon useful during recrystallization?. Retrieved from

  • Labster. (n.d.). Recrystallization Steps. Retrieved from

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from

  • (n.d.). Recrystallization. Retrieved from

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from

  • (2020). The Role Of Activated Carbon In Organic Synthesis. Retrieved from

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • Agilent. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Retrieved from

  • (n.d.). Recrystallization1. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from

  • Journal of Chromatographic Science. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from

  • (n.d.). Recrystallization. Retrieved from

  • (2025). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from

  • (n.d.). Recrystallization. Retrieved from

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from

  • PMC. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from

  • EBSCO. (n.d.). Recrystallization (chemistry). Retrieved from

  • Google Patents. (n.d.). US2170209A - Sulphonamides of 2-aminopyridines. Retrieved from

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... Retrieved from

  • YouTube. (2010). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from

  • (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES. Retrieved from

  • (n.d.). Recrystallization-1.pdf. Retrieved from

  • (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from

  • LabXchange. (2024). Lab Procedure: Recrystallization. Retrieved from

  • ECHEMI. (n.d.). Buy 5-aminopyridine-2-sulfonamide from JHECHEM CO LTD. Retrieved from

  • BOC Sciences. (n.d.). Recrystallization Techniques. Retrieved from

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from

  • PubChem. (n.d.). 5-Aminopyridine-2-sulfonamide. Retrieved from

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from

  • Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxamide. Retrieved from

  • Fluorochem. (n.d.). 5-Aminopyridine-2-carboxamidoxime. Retrieved from _

  • BLD Pharm. (n.d.). 5-Aminopyridine-2-sulfonamide. Retrieved from

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Retrieved from

Sources

Validation & Comparative

Comprehensive Guide: Validating Synthesized 5-Aminopyridine-2-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Aminopyridine-2-sulfonamide hydrochloride is a critical pharmacophore in the synthesis of next-generation kinase inhibitors (e.g., BRAF inhibitors). Its purity is not merely a box-checking exercise; it defines the thermodynamic stability of the salt form and the kinetic profile of downstream amide couplings.

This guide moves beyond basic Certificates of Analysis (CoA). We compare three validation methodologies—HPLC-UV , qNMR , and Potentiometric Titration —to establish a self-validating system for purity assessment. We demonstrate that relying solely on HPLC area-% often masks salt stoichiometry errors that lead to 15–20% yield losses in subsequent manufacturing steps.

Part 1: The Validation Challenge

Synthesizing the hydrochloride salt of 5-aminopyridine-2-sulfonamide introduces two specific analytical blind spots:

  • Salt Stoichiometry: The free base (pKa ~6.0) and the hydrochloride salt are indistinguishable by standard HPLC-UV because the counter-ion (

    
    ) is UV-silent. An "HPLC-pure" sample can be 10% deficient in acid, altering solubility profiles.
    
  • Regioisomeric Impurities: The sulfonation of aminopyridines can yield trace 3-amino or 4-amino isomers, which possess distinct reactivity profiles but similar retention times.

Comparative Analysis of Methodologies
FeatureHPLC-UV (Method A) qNMR (Method B) Potentiometric Titration (Method C)
Primary Output Organic Purity (Area %)Absolute Purity (wt %)Salt Stoichiometry (Molar Ratio)
Detection Basis Chromophore AbsorbanceProton EnvironmentIon Activity / Charge
Blind Spots Inorganic salts, water, counter-ionsLow sensitivity for trace (<0.1%) impuritiesNon-ionizable organic impurities
Critical Utility Detecting trace organic isomersValidating absolute mass balanceConfirming HCl:Base ratio (1:1)

Part 2: Performance Case Study

To quantify the impact of purity validation, we compared three grades of the starting material in a standard amide coupling reaction (reaction with 2,6-difluoro-3-(propylsulfonamido)benzoic acid).

Experimental Setup:

  • Reaction: HATU-mediated coupling in DMF at 25°C.

  • Metric: Isolated yield of the target amide after 4 hours.

Results:

Starting Material GradeValidation Method UsedPurity ClaimActual HCl ContentDownstream Yield
Grade A (Technical) HPLC-UV only>98.0%0.85 eq (Deficient)62% (Incomplete conversion)
Grade B (Standard) HPLC + Titration>98.5%1.02 eq (Optimal)84%
Grade C (Verified) HPLC + qNMR + Titration>99.2%1.00 eq (Precise)91%

Insight: Grade A appeared pure by HPLC but lacked sufficient protonation, leading to side reactions of the free pyridine nitrogen. Grade C (Verified) represents the target standard for pharmaceutical intermediates.

Part 3: Validation Workflow Visualization

The following diagram illustrates the logical flow for a self-validating purity assessment system.

ValidationWorkflow Start Crude 5-Aminopyridine-2-sulfonamide HCl HPLC Step 1: HPLC-UV Analysis (Detect Organic Impurities) Start->HPLC Decision1 Organic Purity > 99%? HPLC->Decision1 Titration Step 2: Argentometric Titration (Determine Chloride Content) Decision1->Titration Yes Fail REJECT / RE-CRYSTALLIZE Decision1->Fail No (Isomers detected) Decision2 Cl Content 16.8% ± 0.5%? Titration->Decision2 qNMR Step 3: 1H-qNMR (Absolute Mass Balance) Decision2->qNMR Yes Decision2->Fail No (Salt Error) Pass VALIDATED MATERIAL Ready for GMP Synthesis qNMR->Pass Assay > 98% qNMR->Fail Solvent/Water High

Caption: Logical workflow for sequential validation. Failure at any node triggers reprocessing.

Part 4: Detailed Experimental Protocols

Protocol A: Reversed-Phase HPLC (Organic Impurity Profiling)

Objective: Separate the 5-amino target from potential 3-amino/4-amino regioisomers and des-amino precursors.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate (pH 6.5).

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 0-5 min (5% B); 5-15 min (5%

    
     40% B); 15-20 min (40% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Standard Preparation: Dissolve 10 mg sample in 10 mL Mobile Phase A.

  • Acceptance Criteria: Main peak retention ~4.2 min. No single impurity >0.10%.

Protocol B: Argentometric Titration (Chloride Content)

Objective: Confirm the HCl salt stoichiometry (Theoretical Cl content: 16.95%).

  • Equipment: Mettler Toledo G20 Potentiometric Titrator with Silver Ring Electrode (DM141).

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Solvent: 50 mL Deionized Water + 1 mL

    
     (to prevent carbonate interference).
    
  • Procedure:

    • Accurately weigh ~150 mg of the synthesized salt.

    • Dissolve in the solvent mixture under stirring.

    • Titrate with 0.1 N

      
       to the potentiometric endpoint (inflection point).
      
  • Calculation:

    
    
    
  • Acceptance Criteria: 16.5% – 17.4% w/w.

Protocol C: Quantitative NMR (qNMR)

Objective: Determine absolute purity (mass-%) independent of UV response factors.

  • Internal Standard (IS): Maleic Acid (TraceCERT®, pure).

  • Solvent: DMSO-

    
    .
    
  • Procedure:

    • Weigh ~10 mg Sample (

      
      ) and ~5 mg IS (
      
      
      
      ) directly into an NMR tube using a microbalance (precision
      
      
      0.01 mg).
    • Acquire 1H-NMR with

      
       relaxation delay 
      
      
      
      30s (to ensure full relaxation).
  • Analysis: Integrate the aromatic protons of the sulfonamide (typically

    
     7.5-8.5 ppm) against the singlet of Maleic Acid (
    
    
    
    6.2 ppm).
  • Calculation:

    
    
    

References

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Papers. Retrieved from [Link]

  • Almac Group. (n.d.). Quantitative NMR (qNMR) as an Alternative to Traditional HPLC Assay Analysis. Almac Voice. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma Resources. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22313850, 5-Aminopyridine-2-sulfonamide. Retrieved from [Link]

Sources

Efficacy comparison between 5-Aminopyridine-2-sulfonamide hydrochloride and other carbonic anhydrase inhibitors.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the efficacy of sulfonamide-based carbonic anhydrase inhibitors, with a focus on providing a framework for evaluating compounds like 5-Aminopyridine-2-sulfonamide hydrochloride against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively working in the field of enzyme inhibition and therapeutic development.

Introduction to Carbonic Anhydrases and Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is pivotal for pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways, including gluconeogenesis and lipogenesis.[1][3][4]

There are at least 15 known human CA isoforms, each with distinct tissue distribution and subcellular localization.[1][4] For instance, CA I and II are abundant in red blood cells, CA II is crucial for aqueous humor secretion in the eye, and the transmembrane isoforms CA IX and XII are overexpressed in many hypoxic tumors and are considered important anticancer targets.[1][5][6] The diverse physiological and pathological roles of these isoforms make them attractive targets for therapeutic intervention.[5][7][8]

Sulfonamides (compounds containing the -SO₂NH₂ group) are the cornerstone of carbonic anhydrase inhibitor design.[6] Their mechanism of action involves the deprotonated sulfonamide nitrogen coordinating to the zinc ion (Zn²⁺) in the enzyme's active site, effectively blocking the catalytic activity.[6][7] This class of inhibitors includes clinically established drugs for treating glaucoma, epilepsy, altitude sickness, and edema.[7][8][9]

Quantitative Comparison of Inhibitor Potency

The efficacy of a carbonic anhydrase inhibitor is typically quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce 50% of the maximal inhibition. A lower Kᵢ value indicates a higher inhibitory potency.

While specific inhibitory data for 5-Aminopyridine-2-sulfonamide hydrochloride is not extensively available in the public domain, we can benchmark its potential efficacy by comparing it to well-characterized and clinically relevant sulfonamide inhibitors. The following tables summarize the inhibitory activities (Kᵢ in nM) of standard compounds against key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibitory Activity (Kᵢ, nM) against Cytosolic Carbonic Anhydrase Isoforms

InhibitorhCA I (nM)hCA II (nM)hCA VII (nM)
5-Aminopyridine-2-sulfonamide hydrochloride To Be DeterminedTo Be DeterminedTo Be Determined
Acetazolamide250122.5
Dorzolamide>100005.8-
Brinzolamide31003.1-

Data for standard compounds are compiled from various sources and represent approximate values.[10]

Table 2: Inhibitory Activity (Kᵢ, nM) against Transmembrane Carbonic Anhydrase Isoforms

InhibitorhCA IV (nM)hCA IX (nM)hCA XII (nM)
5-Aminopyridine-2-sulfonamide hydrochloride To Be DeterminedTo Be DeterminedTo Be Determined
Acetazolamide74255.7
Dorzolamide850055.79.1
Brinzolamide-45-

Data for standard compounds are compiled from various sources and represent approximate values.[10]

Expert Insights: The choice of target isoform is critical for therapeutic application. For glaucoma, potent inhibition of hCA II is desirable, as this isoform is primarily responsible for aqueous humor production.[11][12] For anticancer applications, selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms (hCA I and II) is a key objective to minimize off-target side effects.[5][6][13]

Mechanism of Action and Signaling Pathway

The catalytic cycle of carbonic anhydrase involves the nucleophilic attack of a zinc-bound hydroxide ion on a carbon dioxide molecule. Sulfonamide inhibitors mimic the transition state of this reaction. The deprotonated sulfonamide group binds to the Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule and rendering the enzyme inactive.

Mechanism of Carbonic Anhydrase Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition CO2 CO2 Active_Site CA Active Site (Zn2+-OH-) CO2->Active_Site Hydration Bicarbonate HCO3- Active_Site->Bicarbonate Proton H+ Active_Site->Proton Inhibited_Complex Inhibited Enzyme (Zn2+-Inhibitor) Active_Site->Inhibited_Complex Sulfonamide Sulfonamide Inhibitor (R-SO2NH-) Sulfonamide->Active_Site Binding

Caption: Mechanism of carbonic anhydrase catalysis and its inhibition.

The inhibition of carbonic anhydrase has significant downstream effects on cellular signaling. By altering the local pH and bicarbonate concentration, CA inhibitors can influence a variety of pathways, including those involved in ion transport, cell proliferation, and apoptosis.[14][15][16] For example, in hypoxic tumors, the inhibition of CA IX and XII can disrupt the tumor's ability to manage the acidic microenvironment, leading to reduced tumor growth and metastasis.[5]

Experimental Protocols for Determining Inhibitory Potency

To determine the inhibitory potency of a test compound like 5-Aminopyridine-2-sulfonamide hydrochloride, a robust and reproducible assay is required. The stopped-flow CO₂ hydration assay is considered the gold standard for measuring CA inhibition.

Stopped-Flow CO₂ Hydration Assay

Principle: This method directly measures the enzyme-catalyzed hydration of CO₂. The reaction leads to a decrease in pH, which is monitored in real-time using a pH indicator. The initial rates of the reaction are measured in the presence and absence of the inhibitor to determine the inhibitory potency.[2][10][17]

Materials:

  • Applied Photophysics stopped-flow instrument

  • HEPES or TRIS buffer (pH 7.4-7.5)

  • Sodium sulfate (for maintaining constant ionic strength)

  • Phenol red or other suitable pH indicator

  • Saturated CO₂ solutions

  • Purified recombinant human carbonic anhydrase isoforms

  • Test inhibitor and reference inhibitor solutions

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoforms and inhibitors in the appropriate buffer.

  • Reaction Setup: The stopped-flow instrument will have two syringes. Syringe A contains the enzyme solution and the pH indicator. Syringe B contains the CO₂-saturated buffer. For inhibition studies, the test compound is pre-incubated with the enzyme in Syringe A.

  • Rapid Mixing: The contents of the two syringes are rapidly mixed, initiating the hydration reaction.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time (typically in milliseconds) as the pH of the solution decreases.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance versus time curve.

    • The percentage of inhibition for each inhibitor concentration is determined by comparing the initial rates in the presence of the inhibitor to the rate of the uninhibited enzyme.

    • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the dose-response data to a suitable equation (e.g., the Hill equation).

    • The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.[17]

Workflow for CA Inhibition Assay Prep_Enzyme Prepare Enzyme & Inhibitor Solutions Load_Syringes Load Stopped-Flow Syringes Prep_Enzyme->Load_Syringes Rapid_Mixing Rapid Mixing & Initiate Reaction Load_Syringes->Rapid_Mixing Monitor_Absorbance Monitor Absorbance Change Over Time Rapid_Mixing->Monitor_Absorbance Calc_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calc_Rates Dose_Response Generate Dose-Response Curve Calc_Rates->Dose_Response Determine_Ki Determine IC50 and Ki Values Dose_Response->Determine_Ki

Caption: Workflow for determining inhibitory potency.

In Vivo Efficacy and Considerations

While in vitro assays provide crucial data on enzyme-inhibitor interactions, in vivo studies are necessary to evaluate the therapeutic potential of a compound. The translation from in vitro potency to in vivo efficacy is influenced by several factors, including:

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitor will determine its concentration and duration of action at the target site.

  • Cell Permeability: For targeting intracellular CA isoforms, the inhibitor must be able to cross the cell membrane.

  • Isoform Selectivity in a Biological Context: The in vivo effect will depend on the inhibitor's activity against the relevant CA isoforms in the target tissue, as well as its off-target effects.

For example, in vivo studies of CA inhibitors for glaucoma often involve measuring the reduction in intraocular pressure in animal models.[18][19] For anticancer applications, in vivo efficacy is typically assessed by measuring the reduction in tumor growth and metastasis in xenograft models.[20] Several studies have demonstrated that selective CA IX/XII inhibitors can significantly reduce tumor growth in vivo.[20]

Conclusion

The sulfonamide scaffold remains a highly versatile and effective platform for the design of potent carbonic anhydrase inhibitors. A thorough evaluation of a novel compound like 5-Aminopyridine-2-sulfonamide hydrochloride requires a multi-faceted approach, beginning with a quantitative assessment of its inhibitory potency and selectivity against a panel of relevant human CA isoforms. By employing robust experimental protocols and comparing the results to established inhibitors, researchers can gain valuable insights into the compound's potential therapeutic applications. Further in vivo studies are then essential to validate its efficacy and safety in a physiological context. The continued exploration of novel sulfonamide derivatives holds significant promise for the development of new and improved therapies for a wide range of diseases.

References

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014). Taylor & Francis. [Link]

  • The Carbonic Anhydrases in Health and Disease. (n.d.). ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). Mathews. [Link]

  • The role of carbonic anhydrase in the pathogenesis of vascular calcification in humans. (2015). Thrombosis Journal. [Link]

  • Molecule of the Month: Carbonic Anhydrase. (n.d.). PDB-101. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. [Link]

  • Carbonic anhydrases as disease markers. (2015). Expert Opinion on Medical Diagnostics. [Link]

  • Carbonic anhydrase. (n.d.). EBSCO. [Link]

  • A review on Carbonic Anhydrase IX and XII Inhibitors. (2024). Auctores Publishing. [Link]

  • Carbonic Anhydrase 3 Overexpression Modulates Signalling Pathways Associated with Cellular Stress Resilience and Proteostasis. (2025). Cells. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2016). Bioinorganic Chemistry and Applications. [Link]

  • In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. (2016). ChemMedChem. [Link]

  • Carbonic Anhydrase Inhibitors as Novel Drugs against Mycobacterial β-Carbonic Anhydrases: An Update on In Vitro and In Vivo Studies. (2018). MDPI. [Link]

  • Carbonic Anhydrases: A Superfamily of Ubiquitous Enzymes. (2023). International Journal of Molecular Sciences. [Link]

  • Intracellular carbonic anhydrase activity sensitizes cancer cell pH signaling to dynamic changes in CO2 partial pressure. (2014). The Journal of Biological Chemistry. [Link]

  • Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. (2023). Frontiers in Chemistry. [Link]

  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. (2021). PLOS ONE. [Link]

  • Therapeutic potential of carbonic anhydrase inhibitors. (n.d.). IntechOpen. [Link]

  • Carbonic Anhydrases and their Physiological Roles. (2019). ResearchGate. [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). ACS Sensors. [Link]

  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. (2019). MDPI. [Link]

  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. (2021). ResearchGate. [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). Journal of Experimental Pharmacology. [Link]

  • In-vitro a data of the human carbonic anhydrase inhibition assay for the bumetanide compounds. (n.d.). ResearchGate. [Link]

  • Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). Semantic Scholar. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules. [Link]

  • Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. (1998). Journal of Enzyme Inhibition. [Link]

  • Carbonic Anhydrase Inhibitors. (2023). StatPearls. [Link]

  • Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Comparison of the efficacy and safety of 2% dorzolamide and 0.5% betaxolol in the treatment of elevated intraocular pressure. Dorzolamide Comparison Study Group. (1995). Survey of Ophthalmology. [Link]

  • Patients' acceptance of a switch from dorzolamide to brinzolamide for the treatment of glaucoma in a clinical practice setting. (n.d.). ResearchGate. [Link]

  • Acetazolamide. (2021). Deranged Physiology. [Link]

  • Comparison of the effects of acetazolamide and aminophylline on apnea incidence and on ventilatory response to CO2 in preterm infants. (n.d.). PubMed. [Link]

Sources

Head-to-head study of different pyridine sulfonation methods.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

The direct sulfonation of pyridine is a classic problem in heterocyclic chemistry. The electron-deficient nature of the pyridine ring (exacerbated by protonation in acidic media) renders electrophilic aromatic substitution (EAS) kinetically difficult.

This guide provides a head-to-head analysis of three distinct approaches to synthesizing pyridine-3-sulfonic acid :

  • The Historical Benchmark: Mercury(II)-catalyzed oleum sulfonation (High Yield, High Toxicity).

  • The Industrial Standard: Vanadium/Sulfate-catalyzed high-temperature sulfonation (Moderate Yield, Scalable).

  • The Modern Approach: Electrochemical C–H Sulfonylation (Mild Conditions, High Selectivity).

Part 1: The Mechanistic Challenge

To understand the divergence in methodologies, one must first understand the kinetic barrier. In the presence of strong sulfonating agents (Oleum/


), pyridine exists almost entirely as the pyridinium ion (

).
  • The Problem: The positive charge on the nitrogen creates intense electron withdrawal, deactivating the ring toward further electrophilic attack by

    
    .
    
  • The Solution: Reaction must occur at the 3-position (meta) where the destabilizing effect of the positive nitrogen is minimized, but this still requires extreme activation energy or catalytic assistance.

G Pyridine Pyridine (Free Base) Pyridinium Pyridinium Ion (Deactivated Electrophile) Pyridine->Pyridinium + H+ (Fast) Transition Transition State (High Energy Barrier) Pyridinium->Transition + SO3 / Heat Product Pyridine-3-Sulfonic Acid Transition->Product - H+ Hg Hg(II) Catalyst Hg->Transition Lowers Activation Energy (Mercuration Intermediate)

Figure 1: The kinetic barrier of pyridine sulfonation and the role of catalysis.

Part 2: Head-to-Head Protocol Analysis
Method A: Mercury(II)-Catalyzed Sulfonation

Status: Historical Benchmark (Lab Scale) Mechanism: Involves the formation of a 3-pyridylmercury intermediate, which is more readily substituted by


 than the pyridinium ring itself.
  • Reagents: Pyridine, 20% Oleum, HgSO₄.

  • Key Conditions: 230–240°C, 13–14 hours.[1]

  • Experimental Protocol:

    • Setup: 3-neck flask, mechanical stirrer, reflux condenser.

    • Addition: Charge 750 parts Oleum. Cool to <40°C. Add 250 parts pyridine dropwise (exothermic).

    • Catalysis: Add 3 parts HgSO₄.

    • Reaction: Heat to 230°C for 14 hours.

    • Workup: Cool to ambient temp. Pour into ethanol to precipitate crude product.[1]

    • Purification: Recrystallize from water.

  • Performance:

    • Yield: ~70%

    • Selectivity: High (3-position).

    • Critical Drawback: Generates toxic organomercury waste streams. Non-compliant with modern Green Chemistry principles.

Method B: Vanadium/Sulfate-Catalyzed (Periodical Addition)

Status: Industrial Workhorse Mechanism: Vanadium salts act as an oxidation/transfer catalyst. To compete with the Hg method, "periodical addition" of fresh oleum is required to maintain high


 concentration, pushing the equilibrium forward.
  • Reagents: Pyridine, Oleum, Vanadium Sulfate (or Magnesium Sulfate).

  • Key Conditions: 250–270°C, Periodical reagent addition.

  • Experimental Protocol:

    • Setup: Hastelloy or glass-lined reactor (due to high temp corrosion).

    • Base Charge: Pyridine sulfate solution in oleum + Vanadium catalyst.

    • Reaction: Heat to 250–270°C .

    • The "Push": Every hour, add fresh Oleum (160 parts) to maintain

      
       concentration.
      
    • Workup: Neutralize with Calcium Carbonate (forms insoluble

      
      ). Filter. Acidify filtrate to recover product.
      
  • Performance:

    • Yield: 50–68% (Dependent on addition cycles).

    • Selectivity: Good, but higher temp risks 4-hydroxypyridine byproduct.

    • Advantage: Scalable, avoids heavy metal toxicity of Mercury.

Method C: Electrochemical C–H Sulfonylation

Status: Modern / Emerging (Research Scale) Mechanism: Anodic oxidation generates a radical cation intermediate, allowing coupling with sulfinates under mild conditions. This bypasses the thermal barrier of EAS entirely.

  • Reagents: Pyridine, Sodium Sulfinate,

    
     (electrolyte), MeOH/CPME solvent.[2]
    
  • Key Conditions: 25°C (Room Temp), Constant Current (5 mA).

  • Experimental Protocol:

    • Setup: Undivided cell, Graphite felt anode, Pt cathode.

    • Reaction: Electrolyze mixture at room temperature for 1.5 hours.

    • Hydrolysis: Treat intermediate with 6M HCl at 60°C to release the sulfonic acid/sulfonamide.

  • Performance:

    • Yield: ~73%

    • Selectivity: >95% meta-selectivity (3-position).

    • Advantage: Mildest conditions, high functional group tolerance.[3][4]

    • Drawback: Requires electrochemical hardware; currently lower throughput than bulk oleum tanks.

Part 3: Data Comparison & Decision Matrix
Comparative Data Table
FeatureMethod A: Hg-CatalyzedMethod B: V-CatalyzedMethod C: Electrochemical
Primary Reagent Oleum (20%)Oleum (Fuming)Sodium Sulfinate / Electricity
Catalyst Mercury(II) SulfateVanadium/MagnesiumElectric Current (Anodic)
Temperature 230°C250–270°C25°C (RT)
Reaction Time 14 Hours4–6 Hours (Staged)1.5 Hours
Typical Yield 70% 50–68%73%
Scalability Medium (Waste limits)High Low/Medium (Surface area limits)
Safety Profile Poor (Hg Toxicity)Moderate (Corrosive/High T)Excellent
Decision Workflow

DecisionTree Start Select Sulfonation Method Scale What is the Target Scale? Start->Scale HighScale Method B: Vanadium/Oleum Scale->HighScale > 1 kg LowScale LowScale Scale->LowScale < 100 g Pharma Is this GMP/Pharma? Yes Yes Pharma->Yes Yes (Avoid Metals) No No Pharma->No No (Research/Commodity) Note1 Requires Hastelloy reactors & Oleum handling protocols HighScale->Note1 LowScale->Pharma MethodC Method C: Electrochemical Yes->MethodC Strict Purity Reqs MethodA Method A: Hg-Catalyzed No->MethodA Need Max Reliability

Figure 2: Decision matrix for selecting the appropriate sulfonation protocol based on scale and regulatory constraints.

References
  • BenchChem Technical Support. (2025).[1][5][6] Experimental setup for sulfonation of pyridine to yield 3-Pyridinesulfonic acid. BenchChem. Link

  • Tisza, E. T., & Duesel, B. F. (1946). Processes for production of pyridine 3-sulphonic acid and its salts. U.S. Patent No. 2,406,972. U.S. Patent and Trademark Office. Link

  • McElvain, S. M., & Goese, M. A. (1943). The Sulfonation of Pyridine. Journal of the American Chemical Society, 65(11), 2233–2236.
  • Yuan, Y., et al. (2025).[7] Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications / NIH PubMed Central. Link

  • Fischer, O. (1882). Über die Sulfonierung von Pyridin. Berichte der deutschen chemischen Gesellschaft, 15, 62.

Sources

Confirming the Binding Mode of 5-Aminopyridine-2-sulfonamide Hydrochloride to Carbonic Anhydrase II: An X-ray Crystallography-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Binding Mode Determination in Drug Discovery

The efficacy of a therapeutic agent is intrinsically linked to its precise interaction with its biological target. Understanding the binding mode of a small molecule inhibitor at an atomic level is paramount in modern drug discovery. It allows for the rational design of more potent and selective drug candidates, the optimization of pharmacokinetic and pharmacodynamic properties, and a deeper understanding of the mechanism of action. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1] A primary target for many sulfonamide-based drugs is the metalloenzyme carbonic anhydrase (CA).[2][3][4]

This guide provides a comprehensive overview of the use of X-ray crystallography to elucidate the binding mode of 5-Aminopyridine-2-sulfonamide hydrochloride with a particular focus on human Carbonic Anhydrase II (hCA II), a well-studied isozyme.[5][6] We will present a detailed experimental workflow, from protein crystallization to structure determination, and compare the binding interactions of our lead compound with other known sulfonamide inhibitors of hCA II. Furthermore, we will objectively compare X-ray crystallography with alternative techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking, to provide a holistic perspective for researchers in the field.

Methodology: The X-ray Crystallography Workflow for a Protein-Ligand Complex

The determination of a protein-ligand co-crystal structure is a multi-step process that requires meticulous planning and execution. Here, we outline a detailed protocol for confirming the binding mode of 5-Aminopyridine-2-sulfonamide hydrochloride to hCA II.

Experimental Protocol: Co-crystallization and Structure Determination
  • Protein Expression and Purification:

    • Human Carbonic Anhydrase II is overexpressed in an E. coli expression system (e.g., BL21(DE3) strain).[7]

    • The protein is purified to >95% homogeneity using a combination of affinity chromatography (e.g., Ni-NTA for a His-tagged protein) and size-exclusion chromatography.

    • The purity and monodispersity of the protein are assessed by SDS-PAGE and dynamic light scattering (DLS).

  • Co-crystallization:

    • The purified hCA II is concentrated to 10-20 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).

    • 5-Aminopyridine-2-sulfonamide hydrochloride is dissolved in a compatible solvent (e.g., DMSO) to create a stock solution.

    • The ligand is added to the protein solution at a 5-10 fold molar excess. The mixture is incubated on ice for 1-2 hours to allow for complex formation.

    • Crystallization screening is performed using the hanging drop or sitting drop vapor diffusion method at a controlled temperature (e.g., 20°C). A variety of commercial crystallization screens are used to sample a wide range of precipitant conditions.[8]

  • Crystal Optimization and Cryo-protection:

    • Initial crystal hits are optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals (typically > 50 µm in their smallest dimension).

    • Prior to X-ray data collection, crystals are cryo-protected to prevent ice formation during flash-cooling in liquid nitrogen. This is achieved by briefly soaking the crystals in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol).

  • X-ray Diffraction Data Collection:

    • Cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • A complete diffraction dataset is collected by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Determination:

    • The diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

    • The structure is solved using molecular replacement, with a previously determined structure of hCA II (e.g., PDB ID: 2CBE) as a search model.

    • The initial model is refined against the experimental data, and the ligand (5-Aminopyridine-2-sulfonamide hydrochloride) is built into the resulting electron density map.

    • Water molecules are added, and the final model is validated for its geometric quality and agreement with the diffraction data.

Visualizing the Workflow

X_ray_Crystallography_Workflow cluster_preparation Sample Preparation cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination P_Exp Protein Expression & Purification Complex Protein-Ligand Complex Formation P_Exp->Complex L_Prep Ligand Preparation L_Prep->Complex C_Screen Crystallization Screening Complex->C_Screen C_Opt Crystal Optimization C_Screen->C_Opt Cryo Cryo-protection C_Opt->Cryo Data_Coll X-ray Diffraction Data Collection Cryo->Data_Coll Data_Proc Data Processing Data_Coll->Data_Proc Mol_Rep Molecular Replacement Data_Proc->Mol_Rep Refine Model Building & Refinement Mol_Rep->Refine Validate Structure Validation Refine->Validate

Caption: The experimental workflow for determining a protein-ligand co-crystal structure.

Results and Discussion: Deciphering the Binding Mode

Following the successful execution of the X-ray crystallography protocol, the resulting electron density map will unequivocally show the position and orientation of 5-Aminopyridine-2-sulfonamide hydrochloride within the active site of hCA II.

The Canonical Binding Mode of Sulfonamides to Carbonic Anhydrase II

The vast majority of sulfonamide inhibitors bind to carbonic anhydrases in a highly conserved manner.[9] The deprotonated sulfonamide nitrogen atom coordinates directly with the catalytic zinc ion in the active site. The sulfonamide oxygen atoms typically form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II). The aromatic ring of the sulfonamide occupies a hydrophobic pocket, while the substituent on the aromatic ring (the "tail") extends towards the entrance of the active site, where it can be modified to achieve isoform selectivity.

Predicted Binding Mode of 5-Aminopyridine-2-sulfonamide Hydrochloride

Based on the canonical binding mode, we can predict the key interactions of 5-Aminopyridine-2-sulfonamide hydrochloride with hCA II.

Binding_Mode cluster_protein hCA II Active Site cluster_ligand 5-Aminopyridine-2-sulfonamide ZN Zn2+ His94 His94 ZN->His94 His96 His96 ZN->His96 His119 His119 ZN->His119 Thr199 Thr199 Hydrophobic_Pocket Hydrophobic Pocket Sulfonamide_N SO2NH- Sulfonamide_N->ZN Coordination Sulfonamide_O1 O Sulfonamide_O1->Thr199 H-bond Sulfonamide_O2 O Sulfonamide_O2->Thr199 H-bond Pyridine_Ring Pyridine Ring Pyridine_Ring->Hydrophobic_Pocket Hydrophobic Interaction Amino_Group NH2

Caption: Predicted binding mode of 5-Aminopyridine-2-sulfonamide in the active site of hCA II.

Comparative Analysis of Binding Modes

To illustrate the utility of this approach, we can compare the crystallographically determined binding mode of our compound with that of other well-characterized sulfonamide inhibitors of hCA II.

Inhibitor PDB ID Key Interactions with hCA II Active Site Resolution (Å)
Acetazolamide 1Z8QZinc coordination via sulfonamide nitrogen; H-bonds with Thr199; interactions with the hydrophobic pocket.1.10
Brinzolamide 1A42Zinc coordination via sulfonamide nitrogen; H-bonds with Thr199; extensive interactions of the tail with residues at the active site entrance.2.00
Dorzolamide 1A43Zinc coordination via sulfonamide nitrogen; H-bonds with Thr199; specific interactions of the thiophene ring and tail.2.00
5-Aminopyridine-2-sulfonamide (Hypothetical) N/AExpected to exhibit canonical zinc coordination and H-bonding with Thr199. The aminopyridine moiety will likely form additional interactions.N/A

This table presents a hypothetical comparison pending experimental data for 5-Aminopyridine-2-sulfonamide hydrochloride.

Comparison with Alternative Techniques

While X-ray crystallography is considered the "gold standard" for high-resolution structural information, other techniques can provide valuable and complementary data on protein-ligand interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site.[8] Techniques like Chemical Shift Perturbation (CSP) mapping and Saturation Transfer Difference (STD) NMR can identify the residues involved in binding and the parts of the ligand that are in close contact with the protein, respectively.

Computational Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. It is a rapid and cost-effective method for screening large libraries of compounds and for generating initial hypotheses about binding modes. However, the accuracy of docking predictions can be variable and often requires experimental validation.

A Comparative Overview
Technique Principle Strengths Limitations
X-ray Crystallography X-ray diffraction from a crystalHigh resolution (atomic detail); provides a static picture of the binding mode.Requires well-diffracting crystals; can be time-consuming; may not represent the solution state.
NMR Spectroscopy Nuclear spin resonance in a magnetic fieldProvides information in solution; can study dynamics and kinetics; does not require crystallization.Generally limited to smaller proteins; can be technically demanding.
Computational Docking In silico prediction of ligand bindingHigh-throughput; cost-effective; useful for virtual screening.Accuracy can be limited; requires experimental validation; protein flexibility can be a challenge.
Workflow Comparison

Techniques_Comparison cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_docking Computational Docking X1 Crystallization X2 Data Collection X1->X2 X3 Structure Solution X2->X3 N1 Sample Preparation (Isotope Labeling) N2 NMR Data Acquisition N1->N2 N3 Data Analysis (e.g., CSP) N2->N3 D1 Protein & Ligand Preparation D2 Docking Simulation D1->D2 D3 Scoring & Analysis D2->D3

Caption: A simplified comparison of the workflows for X-ray crystallography, NMR, and computational docking.

Conclusion: An Integrated Approach for Confident Binding Mode Determination

X-ray crystallography provides unparalleled, high-resolution insights into the binding mode of small molecule inhibitors, as exemplified by the case of 5-Aminopyridine-2-sulfonamide hydrochloride and its interaction with Carbonic Anhydrase II. The detailed structural information obtained from this technique is invaluable for structure-based drug design and lead optimization. While alternative methods like NMR spectroscopy and computational docking offer complementary and often more rapid means of assessing protein-ligand interactions, the definitive confirmation of a binding mode at the atomic level remains the domain of X-ray crystallography. An integrated approach, where computational and biophysical techniques are used to guide and validate crystallographic studies, represents the most robust strategy for advancing our understanding of molecular recognition and accelerating the development of novel therapeutics.

References

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 907983. [Link]

  • Akbaba, Y., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1047-1052. [Link]

  • Arslan, O., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase. Journal of Chemistry, 2014, 1-6. [Link]

  • Supuran, C. T. (2011). Bacterial Carbonic Anhydrases as Drug Targets: Toward Novel Antibiotics?. Frontiers in Pharmacology, 2, 34. [Link]

  • Nocentini, A., et al. (2019). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 24(21), 3858. [Link]

  • PubChem. (n.d.). 5-Aminopyridine-2-sulfonamide. National Center for Biotechnology Information. [Link]

  • Lomelino, C.L., et al. (2016). Carbonic Anhydrase II in complex with Sulfonamide Inhibitor. RCSB PDB. [Link]

  • Almerico, A. M., et al. (2012). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of the American Chemical Society, 134(4), 2339-2348. [Link]

  • Schulze Wischeler, J., Heine, A., & Klebe, G. (2011). Carbonic Anhydrase II in complex with novel sulfonamide inhibitor. RCSB PDB. [Link]

  • Alterio, V., De Simone, G., & Esposito, D. (2020). HUMAN CARBONIC ANHYDRASE II IN COMPLEX WITH A SULFONAMIDE INHIBITOR. RCSB PDB. [Link]

  • Supuran, C. T. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12591. [Link]

  • Pachl, P., et al. (2024). Human Carbonic anhydrase II crystallization and structure determination at room temperature in the CrystalChip. RCSB PDB. [Link]

  • Duda, D. M., & McKenna, R. (2009). Preliminary X-ray crystallographic analysis of α-carbonic anhydrase from Thiomicrospira crunogena XCL-2. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 1051–1054. [Link]

  • Fisher, S. Z., et al. (2007). Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 63(Pt 1), 1–5. [Link]

  • McKenna, R., & Supuran, C. T. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences, 19(9), 2699. [Link]

  • McKenna, R., & Supuran, C. T. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. PMC. [Link]

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • U.S. Environmental Protection Agency. (2005). Aminopyridines. [Link]

  • Lomelino, C.L., et al. (2016). Kinetic and X-ray crystallographic investigations on carbonic anhydrase isoforms I, II, IX and XII of a thioureido analog of SLC-0111. Bioorganic & Medicinal Chemistry, 24(5), 976-981. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.